Gsk3-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H35N3O4 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C24H35N3O4/c1-3-5-6-7-8-9-10-11-12-17-20(28)25-26-23(30)21-22(29)18-15-13-14-16-19(18)27(4-2)24(21)31/h13-16,29H,3-12,17H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
MHKIYMMTEMNCFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
Foundational & Exploratory
Gsk3-IN-3: A Technical Guide to its Discovery and Synthesis
A Non-ATP Competitive Inhibitor and Mitophagy Inducer for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Gsk3-IN-3, a notable non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and an inducer of mitophagy. This document consolidates key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support researchers in neurodegenerative diseases and drug discovery.
Discovery of this compound (VP0.7)
This compound, also identified in the primary literature as VP0.7, was discovered through a phenotypic screening assay designed to identify small molecules that can induce mitophagy, the selective degradation of mitochondria by autophagy.[1] This process is crucial for mitochondrial quality control, and its dysfunction is implicated in neurodegenerative disorders like Parkinson's disease.
The discovery was detailed in a 2021 publication in ACS Chemical Neuroscience by Maestro et al. The researchers utilized a high-content imaging-based phenotypic assay to screen a library of 50 small heterocyclic compounds. This screen identified two compounds, one of which was VP0.7 (this compound), as inducers of Parkin-dependent mitophagy.[1] Further investigation revealed that this compound also acts as a GSK-3 inhibitor with an IC50 of 3.01 μM.[1] Notably, its mechanism of action is non-competitive with respect to both ATP and the substrate.[1]
Experimental Workflow for Discovery
The discovery process followed a logical progression from a broad phenotypic screen to more specific mechanistic assays.
Synthesis of this compound
A specific, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, based on its chemical structure, N'-(2-chloro-6-fluoroquinolin-3-yl)methylene)-2-(naphthalen-1-yl)acetohydrazide, a representative synthetic route for this class of quinoline-hydrazide derivatives can be proposed. This generally involves the condensation of a substituted quinoline-3-carbaldehyde with a suitable acetohydrazide.
Representative Synthesis Scheme
The synthesis can be envisioned in two main stages: the formation of the quinoline-3-carbaldehyde and the subsequent condensation with 2-(naphthalen-1-yl)acetohydrazide.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound (VP0.7).
| Parameter | Value | Assay | Source |
| IC50 | 3.01 μM | GSK-3 Inhibition Assay | [1] |
| Mechanism | Non-ATP, Non-substrate competitive | Kinase Assays | [1] |
| Biological Effect | Concentration | Cell Line | Assay | Source |
| Mitophagy Induction | 25 μM (24h) | U2OS-iMLS-Parkin | High-Content Imaging | [1] |
| Mitochondrial Fission | 1.56-25 μM (24h) | U2OS-iMLS-Parkin | High-Content Imaging | [1] |
| Neuroprotection | 5 μM, 10 μM | SH-SY5Y | 6-OHDA Neurotoxicity Assay | [1] |
Experimental Protocols
Parkin-Dependent Mitophagy Assay
This assay utilizes U2OS cells stably expressing a mitochondrial-targeted, pH-sensitive fluorescent reporter (iMLS) and Parkin (U2OS-iMLS-Parkin).
-
Cell Seeding: Plate U2OS-iMLS-Parkin cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 1.56-25 μM) for 24 hours. Include appropriate positive (e.g., CCCP) and negative (e.g., DMSO) controls.
-
Imaging: Acquire images using a high-content imaging system. The iMLS reporter fluoresces yellow in the neutral pH of the cytoplasm and red in the acidic environment of the lysosome after mitophagy.
-
Image Analysis: Quantify the number of red puncta per cell, which corresponds to the level of mitophagy.
6-OHDA-Induced Neuroprotection Assay
This assay assesses the ability of this compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a common in vitro model for Parkinson's disease.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 5 μM and 10 μM) for a specified period (e.g., 2 hours).
-
Neurotoxin Challenge: Add 6-OHDA to the cell culture medium to a final concentration known to induce significant cell death (e.g., 50-100 μM) and incubate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: Compare the viability of cells treated with this compound and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.
GSK-3 Signaling Pathway Context
GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes. Its activity is primarily regulated by inhibitory signals from various pathways, most notably the PI3K/Akt and Wnt signaling pathways.
In the context of neurodegeneration, the hyperactivity of GSK-3 is linked to the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, and to the regulation of apoptosis and inflammatory responses. By inhibiting GSK-3, this compound can potentially mitigate these pathological processes. Furthermore, its ability to induce mitophagy provides an additional mechanism for clearing damaged mitochondria, which is beneficial in neurodegenerative conditions.
This guide provides a comprehensive technical overview of this compound, intended to facilitate further research and development of novel therapeutics targeting GSK-3 and mitophagy.
References
Gsk3-IN-3 as a Mitophagy Inducer: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of human pathologies, most notably neurodegenerative disorders such as Parkinson's disease. Consequently, the identification and characterization of small molecules that can induce mitophagy represent a promising therapeutic strategy. Gsk3-IN-3 has emerged as a noteworthy compound in this area, identified as an inducer of Parkin-dependent mitophagy and an inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating the associated signaling pathways.
Core Compound Properties and Activity
This compound is a non-ATP and non-substrate competitive inhibitor of GSK-3 with an IC50 of 3.01 μM.[2][4] It has been shown to induce mitophagy in a Parkin-dependent manner and exhibits neuroprotective properties in cellular models of Parkinson's disease.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity of this compound.
| Parameter | Value | Cell Line | Reference |
| GSK-3 Inhibition (IC50) | 3.01 μM | - | [2][4] |
| Cell Growth Inhibition (IC50) | 2.57 μM | SH-SY5Y | [4] |
| Assay | Concentration Range | Treatment Time | Observed Effect | Cell Line | Reference |
| Mitophagy Induction | 25 μM | 24 hours | Induces Parkin-dependent mitophagy | U2OS-iMLS expressing Parkin | [2][4] |
| Mitochondrial Morphology | 1.56 - 25 μM | 24 hours | Change from filamentous to rounded network | U2OS-iMLS expressing Parkin | [4] |
| Neuroprotection against 6-OHDA | 5 - 10 μM | - | Neuroprotective effect | SH-SY5Y | [2][4] |
Signaling Pathway
This compound induces mitophagy through the inhibition of GSK-3, which in turn promotes the PINK1/Parkin signaling pathway. The proposed mechanism involves the stabilization of PINK1 on the outer mitochondrial membrane of damaged mitochondria, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for recognition by the autophagic machinery and subsequent degradation.
Caption: Proposed signaling pathway for this compound-induced mitophagy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a mitophagy inducer. These protocols are based on standard techniques and information inferred from the available literature on this compound.
Cell Culture and Treatment
-
Cell Lines:
-
U2OS (human bone osteosarcoma) cells stably expressing a doxycycline-inducible mitochondrial localization signal tagged with EGFP and mCherry (U2OS-iMLS).
-
U2OS-iMLS cells further transduced to express Parkin (U2OS-iMLS-Parkin).
-
SH-SY5Y (human neuroblastoma) cells for neuroprotection assays.
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and diluted in culture medium to the final desired concentrations (e.g., 1.56 µM to 25 µM) for treating the cells for the specified duration (e.g., 24 hours).
Immunofluorescence for Mitochondrial Morphology
This protocol is to visualize changes in mitochondrial morphology upon treatment with this compound.
-
Materials:
-
U2OS-iMLS-Parkin cells
-
This compound
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine serum albumin (BSA) for blocking
-
Primary antibody (e.g., anti-Tom20)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Seed U2OS-iMLS-Parkin cells on glass coverslips in a 24-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 1.56, 3.12, 6.25, 12.5, and 25 µM) for 24 hours.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Caption: Experimental workflow for immunofluorescence analysis.
Western Blotting for Mitophagy Markers
This protocol is to quantify the levels of key mitophagy-related proteins.
-
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-VDAC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Cell Viability Assay
This protocol assesses the neuroprotective effects of this compound against a neurotoxin.
-
Materials:
-
SH-SY5Y cells
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT reagent
-
DMSO
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 3, 5, and 10 µM) for a specified time.
-
Induce neurotoxicity by adding 6-OHDA (e.g., 35 µM) and incubate for 16 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Conclusion
This compound is a valuable pharmacological tool for studying mitophagy and holds therapeutic potential for neurodegenerative diseases like Parkinson's. Its mechanism of action through GSK-3 inhibition and subsequent activation of the PINK1/Parkin pathway provides a clear rationale for its pro-mitophagic and neuroprotective effects. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biological activities of this compound and similar compounds. Further studies are warranted to fully elucidate the downstream effectors of this compound-induced mitophagy and to evaluate its efficacy and safety in preclinical animal models.
References
The Role of GSK3-IN-3 in Parkin-Dependent Mitophagy: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanisms of GSK3-IN-3, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, in the context of Parkin-dependent mitophagy. This document provides a comprehensive overview of the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development in neurodegenerative diseases and other disorders associated with mitochondrial dysfunction.
Introduction
Mitochondrial quality control is a critical cellular process for maintaining homeostasis and preventing the accumulation of damaged organelles. Mitophagy, the selective autophagic clearance of mitochondria, plays a central role in this process. The PINK1/Parkin pathway is one of the most extensively studied mechanisms governing mitophagy. Dysregulation of this pathway is implicated in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's disease.
This compound has emerged as a valuable chemical probe for studying the intricate regulation of mitophagy. It is a non-ATP competitive inhibitor of GSK3 with an IC50 of 3.01 μM[1][2]. Research has demonstrated that this compound induces Parkin-dependent mitophagy, highlighting the potential of GSK3 inhibition as a therapeutic strategy to enhance the clearance of dysfunctional mitochondria[3][4][5]. This guide will delve into the technical details of this compound's role in this vital cellular process.
Core Signaling Pathway: GSK3 Inhibition and Parkin-Dependent Mitophagy
The precise molecular mechanism by which GSK3 inhibition by this compound activates the PINK1/Parkin pathway is an area of active investigation. The current understanding suggests an indirect regulatory role of GSK3 on the core mitophagy machinery. In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved, leading to its degradation. Upon mitochondrial damage, this import process is inhibited, leading to the accumulation of PINK1 on the outer mitochondrial membrane (OMM).
Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Once recruited, Parkin is activated through phosphorylation by PINK1. Activated Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for recognition by the autophagy machinery. Autophagosomes subsequently engulf the ubiquitinated mitochondria and deliver them to lysosomes for degradation.
GSK3β, a ubiquitously expressed and constitutively active serine/threonine kinase, has been shown to influence mitochondrial function and dynamics[6][7]. Inhibition of GSK3 is thought to promote a cellular environment conducive to mitophagy. While direct phosphorylation of PINK1 or Parkin by GSK3 has not been definitively established as the primary regulatory step, GSK3 inhibition may impact mitochondrial fission/fusion events, which are closely linked to mitophagy initiation. For instance, this compound has been observed to induce mitochondrial fragmentation, a prerequisite for efficient engulfment by autophagosomes[3].
The following diagram illustrates the proposed signaling cascade:
Quantitative Data on this compound-Induced Mitophagy
The following tables summarize the quantitative effects of this compound on Parkin-dependent mitophagy, primarily derived from studies using Parkin-expressing U2OS-iMLS (mitochondrial-lysosomal reporter) cells[3].
Table 1: Effect of this compound on Mitochondrial Morphology
| Concentration (µM) | Incubation Time (h) | Cell Line | Observed Effect | Reference |
| 1.56 - 25 | 24 | U2OS-iMLS-Parkin | Induced a change in mitochondrial morphology from a filamentous network to a more fragmented, round-shaped network. | [3] |
Table 2: Mitophagy Induction by this compound
| Compound | Concentration (µM) | Incubation Time (h) | Cell Line | Mitophagy Induction (Normalized to Control) | Reference |
| This compound (VP07) | 25 | 24 | U2OS-iMLS-Parkin | Significant increase in mitophagy (quantified by red-only puncta of iMLS reporter) | [3] |
| JAR1.39 (another hit compound) | 25 | 24 | U2OS-iMLS-Parkin | Significant increase in mitophagy (quantified by red-only puncta of iMLS reporter) | [3] |
Table 3: Effect of this compound on Mitophagy Markers
| Treatment | Concentration (µM) | Incubation Time (h) | Cell Line | Marker | Change | Reference |
| This compound (VP07) | 25 | 24 | U2OS-iMLS-Parkin | LC3 colocalization with mitochondria | Increased | [3] |
| This compound (VP07) | 25 | 24 | U2OS-iMLS-Parkin | Mitochondrial proteins (Western Blot) | Reduction, indicating degradation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in Parkin-dependent mitophagy.
Immunofluorescence Staining for Mitochondrial Morphology and LC3 Colocalization
This protocol is adapted from methodologies used in the study by Maestro et al. (2021)[3].
Objective: To visualize changes in mitochondrial morphology and the recruitment of LC3-positive autophagosomes to mitochondria upon treatment with this compound.
Materials:
-
U2OS cells stably expressing Parkin and a mitochondrial reporter (e.g., iMLS or Mito-RFP).
-
This compound (VP07).
-
Primary antibodies: rabbit anti-LC3, mouse anti-TOM20 (for mitochondrial outer membrane).
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Seed U2OS-Parkin-iMLS cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentrations (e.g., 1.56-25 µM) for 24 hours. Include a vehicle control (DMSO).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3 at 1:200 dilution) in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (1:1000 dilution) and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Image the cells using a confocal microscope.
Data Analysis:
-
Mitochondrial Morphology: Qualitatively assess the mitochondrial network (filamentous vs. fragmented). Quantify the percentage of cells exhibiting fragmented mitochondria.
-
LC3 Colocalization: Quantify the number of LC3 puncta per cell and the degree of colocalization between the LC3 signal and the mitochondrial reporter signal using image analysis software (e.g., ImageJ with the Coloc 2 plugin).
Western Blotting for Mitophagy Markers
This protocol is a standard procedure for assessing the degradation of mitochondrial proteins and the conversion of LC3-I to LC3-II, key indicators of mitophagy.
Objective: To quantify the levels of mitochondrial proteins and autophagy markers after this compound treatment.
Materials:
-
U2OS-Parkin cells.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: rabbit anti-LC3, mouse anti-p62/SQSTM1, rabbit anti-TOM20, mouse anti-Actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Seed U2OS-Parkin cells in 6-well plates.
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-TOM20 at 1:1000, anti-LC3 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control (Actin or GAPDH).
-
Calculate the ratio of LC3-II to LC3-I as an indicator of autophagosome formation.
-
Assess the reduction in mitochondrial protein levels (e.g., TOM20) as a measure of mitochondrial clearance.
References
- 1. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of glycogen synthase kinase-3β with Parkinson’s disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Validation of GSK3-IN-3 in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of GSK3-IN-3, a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3), within a neuronal context. GSK3 is a critical serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various neurological disorders. This document outlines the mechanism of action of this compound, detailed experimental protocols for its target validation, and a summary of its known quantitative effects. Furthermore, it includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific concepts.
Introduction to GSK3 and its Role in Neurons
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active protein kinase with two isoforms, GSK3α and GSK3β, that play pivotal roles in neuronal development, synaptic plasticity, and cell survival.[1][2] Its activity is tightly regulated by upstream signaling pathways, including the canonical Wnt/β-catenin and PI3K/Akt pathways.[3] In neurons, GSK3 is involved in the phosphorylation of a wide array of substrates, including cytoskeletal proteins like Tau and microtubule-associated proteins, as well as transcription factors, thereby influencing neuronal structure and function.[2][4] Aberrant GSK3 activity has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, making it a compelling therapeutic target.[5][6]
This compound: A Non-ATP Competitive Inhibitor
This compound is a known inhibitor of GSK3 with a reported IC50 of 3.01 μM . A key characteristic of this compound is its non-ATP competitive mechanism of action. This is significant as it suggests that this compound does not bind to the highly conserved ATP-binding pocket of kinases, which may contribute to a more selective inhibition profile compared to ATP-competitive inhibitors.[7][8] this compound has also been identified as a mitophagy inducer and has demonstrated neuroprotective effects in an in vitro model of Parkinson's disease.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive kinome-wide selectivity data and detailed quantitative effects on a broad range of downstream targets in various neuronal cell types are still emerging areas of research.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 3.01 μM | In vitro kinase assay | [Source Not Found] |
| Mechanism of Action | Non-ATP Competitive | - | [Source Not Found] |
| Known Effects | Mitophagy Induction, Neuroprotection | SH-SY5Y cells | [Source Not Found] |
Signaling Pathways Involving GSK3 in Neurons
The following diagrams illustrate the central role of GSK3 in key neuronal signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
Introduction to Glycogen Synthase Kinase 3 (GSK-3) and its Inhibition
An In-depth Technical Guide to the Core Principles of GSK3-IN-3 Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine protein kinase that is a key regulator in a multitude of cellular processes.[1][2] In mammals, it exists as two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but share a high degree of homology, especially within their catalytic domains.[3][4] GSK-3 is implicated in a wide array of signaling pathways, including insulin and Wnt signaling, and plays a crucial role in cellular proliferation, migration, glucose regulation, and apoptosis.[1]
The dysregulation of GSK-3 activity has been linked to a number of prevalent and serious diseases, including type 2 diabetes, Alzheimer's disease, various cancers, and bipolar disorder.[1][5] Consequently, GSK-3 has emerged as a significant therapeutic target for drug development.[6] this compound is one such small molecule inhibitor of GSK-3. This guide will delve into the fundamental aspects of this compound inhibition, its mechanism of action, its effects on key signaling pathways, and the experimental protocols used to characterize its activity.
Profile of this compound
This compound is a known inhibitor of Glycogen Synthase Kinase-3. Beyond its primary inhibitory function, it has also been identified as an inducer of Parkin-dependent mitophagy, the process of clearing damaged mitochondria from a cell.[7][8][9] This dual activity makes it a compound of interest, particularly in the context of neurodegenerative diseases where mitochondrial dysfunction is a known factor.[7] Notably, this compound is characterized as a non-ATP and non-substrate competitive inhibitor.[7][8]
Quantitative Data for this compound and Other GSK-3 Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Target | IC50 | Notes |
| This compound | GSK-3 | 3.01 µM | Non-ATP, non-substrate competitive. Mitophagy inducer.[7][8][9] |
| CHIR-99021 | GSK-3α | 10 nM | Highly selective ATP-competitive inhibitor.[10] |
| GSK-3β | 6.7 nM | Activator of the Wnt/β-catenin signaling pathway.[10] | |
| Tideglusib | GSK-3β | 502 nM | Non-ATP competitive inhibitor.[11] |
| GSK-3α | 908 nM | [11] | |
| SB-216763 | GSK-3β | 18 nM | Potent ATP-competitive inhibitor.[12] |
Mechanism of Action of this compound
This compound exhibits a non-ATP, non-substrate competitive mode of inhibition.[7][8] This is a significant characteristic, as many kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP, the enzyme's energy source. Non-ATP competitive inhibitors, like this compound, bind to a different site on the enzyme, which can offer advantages in terms of selectivity and potentially reduced off-target effects.
Caption: Mechanisms of GSK-3 inhibition.
Core Signaling Pathways Modulated by GSK-3 Inhibition
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis.[13][14] In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex," which also includes Axin, adenomatous polyposis coli (APC), and β-catenin.[2][14] GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[15][16] Inhibition of GSK-3, for instance by this compound, prevents the phosphorylation of β-catenin.[17] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of target genes.[18]
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 6. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound - Immunomart [immunomart.com]
- 10. GSK-3 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]
- 15. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSK3 in cell signaling | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
Gsk3-IN-3: An In-depth Technical Guide on its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gsk3-IN-3 has emerged as a significant chemical probe for studying the multifaceted roles of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on key cellular signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug discovery and development.
This compound is a non-ATP competitive inhibitor of GSK-3 with a reported IC50 of 3.01 μM.[1] Its unique mechanism of action, targeting a site distinct from the ATP-binding pocket, offers a valuable tool to dissect the specific functions of GSK-3. Beyond its role as a GSK-3 inhibitor, this compound has been identified as an inducer of Parkin-dependent mitophagy and exhibits neuroprotective properties.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a quick reference for its in vitro and cell-based activities.
| Parameter | Value | Cell Line/System | Reference |
| GSK-3 Inhibition (IC50) | 3.01 μM | Biochemical Assay | [1] |
| Cell Growth Inhibition (IC50) | 2.57 μM | Not specified | [1] |
| Mitophagy Induction | 25 μM | U2OS-iMLS-Parkin cells | [1] |
| Neuroprotection | 5-10 μM | SH-SY5Y cells | [1] |
Core Cellular Pathways Modulated by this compound
As an inhibitor of GSK-3, this compound is predicted to modulate several critical cellular signaling pathways in which GSK-3 plays a pivotal regulatory role.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound is expected to prevent the phosphorylation and subsequent degradation of β-catenin. This stabilization allows β-catenin to translocate to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of Wnt target genes.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. A key downstream target of Akt is GSK-3. Upon activation of the PI3K/Akt pathway, for instance by growth factors, Akt phosphorylates GSK-3β at Ser9, leading to its inhibition. As this compound is a direct inhibitor of GSK-3, it functionally mimics the effect of Akt-mediated phosphorylation, thereby promoting the downstream effects of GSK-3 inhibition, such as increased glycogen synthesis and enhanced cell survival.
Parkin-Dependent Mitophagy
This compound has been identified as an inducer of mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for mitochondrial quality control. This compound induces Parkin-dependent mitophagy. In this pathway, mitochondrial depolarization leads to the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for engulfment by an autophagosome and subsequent degradation in the lysosome. The precise mechanism by which this compound initiates this cascade is an area of ongoing research.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.
GSK-3 Inhibition Assay (Generic Luminescence-Based)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against GSK-3.
-
Reagents and Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution or DMSO (vehicle control).
-
Add 10 µL of a solution containing GSK-3β and the substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Parkin-Dependent Mitophagy Assay in U2OS-iMLS-Parkin Cells
This protocol is based on the methods described in the original publication identifying this compound as a mitophagy inducer.[1]
-
Cell Culture:
-
Culture U2OS cells stably expressing a mitochondrial-targeted Luciferase and Parkin (U2OS-iMLS-Parkin) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
-
Treatment:
-
Seed U2OS-iMLS-Parkin cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations (e.g., up to 25 μM) or a vehicle control (DMSO) for 24 hours. Include a positive control for mitophagy induction (e.g., CCCP).
-
-
Luciferase Assay:
-
After treatment, wash the cells with PBS.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system. A decrease in luciferase activity indicates mitochondrial degradation through mitophagy.
-
-
Immunofluorescence Microscopy (for visualization):
-
Seed cells on coverslips in a 24-well plate.
-
Treat with this compound as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against mitochondrial markers (e.g., TOM20) and Parkin.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the cells using a fluorescence microscope to observe the co-localization of Parkin with mitochondria.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol is adapted from the neuroprotection experiments described for this compound.[1]
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.
-
-
Treatment:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with this compound at various concentrations (e.g., 5-10 μM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA).
-
Incubate for an additional 24 hours.
-
-
Cell Viability Assay:
-
Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence according to the assay protocol.
-
Calculate the percentage of cell viability relative to the untreated control. An increase in viability in the this compound treated groups compared to the 6-OHDA alone group indicates a neuroprotective effect.
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the diverse biological functions of GSK-3. Its non-ATP competitive mode of inhibition provides a unique advantage for studying GSK-3 signaling. The demonstrated activities of this compound in inducing mitophagy and providing neuroprotection highlight its therapeutic potential. The detailed information and protocols provided in this guide are intended to facilitate further research into the cellular effects of this compound and its potential applications in drug discovery and development. Further studies are warranted to fully elucidate its kinase selectivity profile and its precise impact on various signaling cascades.
References
Preliminary Efficacy of Gsk3-IN-3: A Technical Overview for Drug Development Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Efficacy Studies of the GSK-3 Inhibitor, Gsk3-IN-3.
This technical guide provides a comprehensive summary of the preliminary efficacy data available for this compound, a notable Glycogen Synthase Kinase 3 (GSK-3) inhibitor. The document details its mechanism of action, in vitro efficacy, and the experimental protocols utilized in these initial studies. The information is presented to support further research and development of this compound for potential therapeutic applications.
Core Compound Profile: this compound
This compound has been identified as a potent inhibitor of GSK-3, a serine/threonine kinase implicated in a multitude of cellular processes and disease pathologies. A key characteristic of this compound is its non-ATP and non-substrate competitive mechanism of inhibition, which may offer advantages in terms of selectivity and off-target effects.
Quantitative Efficacy Data
The initial in vitro studies have established the following efficacy parameters for this compound:
| Parameter | Value | Cell Line/System | Description |
| GSK-3 Inhibition (IC50) | 3.01 μM | Biochemical Assay | Concentration required to inhibit 50% of GSK-3 enzyme activity.[1][2][3][4][5] |
| Cell Growth Inhibition (IC50) | 2.57 μM | SH-SY5Y Cells | Concentration required to inhibit 50% of cell growth in the SH-SY5Y neuroblastoma cell line.[4] |
Key In Vitro Efficacy Studies
Preliminary research has highlighted two primary areas of this compound's biological activity: induction of mitophagy and neuroprotection.
Induction of Mitophagy
This compound has been demonstrated to induce Parkin-dependent mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for mitochondrial quality control, and its dysfunction is implicated in neurodegenerative diseases.
-
Experimental System: Parkin-expressing U2OS-iMLS (human osteosarcoma) cells.
-
Observed Effects: Treatment with this compound at concentrations ranging from 1.56 to 25 μM for 24 hours resulted in a visible change in mitochondrial morphology from a filamentous network to a more rounded shape, indicative of mitochondrial fission, a prerequisite for mitophagy.[4]
Neuroprotective Effects
In a cellular model of Parkinson's disease, this compound exhibited neuroprotective properties against the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Experimental System: SH-SY5Y (human neuroblastoma) cells.
-
Observed Effects: this compound, at concentrations of 5 μM and 10 μM, demonstrated a protective effect against 6-OHDA-induced cell death.[4][5]
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key in vitro studies of this compound.
Biochemical GSK-3β Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of the GSK-3β enzyme.
Materials:
-
Recombinant active GSK3β enzyme
-
GSK-3 substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
In a microplate, combine the kinase assay buffer, GSK-3 substrate peptide, and the diluted this compound or vehicle control.
-
Add recombinant GSK3β enzyme to initiate the reaction, excluding the "no enzyme" control wells.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Add ATP to start the kinase reaction.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of GSK-3β inhibition for each concentration of this compound and determine the IC50 value.
Mitophagy Induction Assay in U2OS-iMLS-Parkin Cells
This cell-based assay visually assesses the induction of mitophagy through changes in mitochondrial morphology.
Materials:
-
Parkin-expressing U2OS-iMLS cells
-
Cell culture medium and supplements
-
This compound
-
Mitochondrial staining dye (e.g., MitoTracker Red CMXRos)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Seed Parkin-expressing U2OS-iMLS cells in a suitable culture plate (e.g., 96-well plate).
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1.56 μM to 25 μM) or vehicle control for 24 hours.
-
Incubate the cells with a mitochondrial staining dye to visualize mitochondria.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a fixative solution.
-
Permeabilize the cells with a permeabilization buffer.
-
Image the cells using a fluorescence microscope.
-
Analyze the images for changes in mitochondrial morphology, specifically the transition from a filamentous to a fragmented, rounded appearance.
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from a specific toxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 0.5 μM to 10 μM) for a specified duration (e.g., 16 hours).
-
Introduce the neurotoxin 6-OHDA (e.g., 35 μM) to the wells, excluding the control group.
-
Incubate the cells for an appropriate time to induce toxicity.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Future Directions
The preliminary data for this compound are promising, suggesting its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases where mitochondrial dysfunction and neuronal cell death are key pathological features. Further research is warranted to:
-
Determine the kinase selectivity profile of this compound against a broader panel of kinases.
-
Elucidate the specific effects of this compound on downstream components of the Wnt and Akt signaling pathways.
-
Conduct in vivo efficacy studies in relevant animal models of diseases such as Parkinson's disease to assess its therapeutic potential, pharmacokinetics, and safety profile.
This technical guide serves as a foundational resource for scientists and researchers to build upon these initial findings and advance the development of this compound as a potential novel therapeutic.
References
Methodological & Application
Gsk3-IN-3 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and neuronal function. Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, bipolar disorder, and diabetes. Gsk3-IN-3 is a known inhibitor of GSK3, and this document provides a detailed protocol for its characterization using an in vitro kinase assay.
Signaling Pathway
GSK3 is a key downstream regulator in multiple signaling pathways. One of the most well-characterized is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK3 is part of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this complex is disassembled, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.
Caption: The Wnt/β-catenin signaling pathway.
Quantitative Data
The inhibitory activity of this compound and other common GSK3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 (µM) | Notes |
| This compound | 3.01 | Non-ATP and non-substrate competitive. |
| SB-216763 | 0.034 | ATP-competitive inhibitor. |
| CHIR-99021 | 0.0067 | Highly potent and selective ATP-competitive inhibitor. |
| Tideglusib | 0.060 | Irreversible, non-ATP competitive inhibitor. |
| Kenpaullone | 0.15 | ATP-competitive inhibitor. |
Experimental Protocol: In Vitro GSK3β Kinase Assay using ADP-Glo™
This protocol describes the determination of the IC50 value of this compound for GSK3β using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
Experimental Workflow
Application Notes and Protocols for Gsk3-IN-3 Cell-Based Mitophagy Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Gsk3-IN-3 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3) with a reported IC50 of 3.01 μM.[1][2][3] This compound has garnered significant interest in the scientific community as an inducer of mitophagy, the selective degradation of mitochondria by autophagy.[1][2][3] Notably, this compound induces mitophagy through a Parkin-dependent mechanism, making it a valuable tool for studying the intricacies of mitochondrial quality control and its role in various pathologies, including neurodegenerative diseases like Parkinson's disease.[1][3]
The role of GSK-3 in cellular processes is multifaceted, with involvement in metabolism, inflammation, and apoptosis.[4] While the precise mechanism by which GSK-3 inhibition by this compound initiates mitophagy is an area of active investigation, it is understood to facilitate the clearance of damaged or superfluous mitochondria. This process is crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional mitochondria, a hallmark of numerous diseases.
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to monitor and quantify mitophagy. The provided protocols are designed for researchers in academic and industrial settings engaged in drug discovery and the study of cellular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on mitophagy induction in relevant cell models.
Table 1: this compound Properties and In Vitro Activity
| Parameter | Value | Reference |
| Target | Glycogen Synthase Kinase 3 (GSK-3) | [1][2][3] |
| IC50 | 3.01 μM | [1][2][3] |
| Mechanism of Mitophagy Induction | Parkin-dependent | [1][3] |
| Solubility | DMSO | [1] |
Table 2: this compound in Cell-Based Mitophagy Assays
| Cell Line | Concentration Range for Mitophagy Induction | Incubation Time | Observed Effect | Reference |
| Parkin-expressing U2OS-iMLS cells | 1.56 - 25 μM | 24 hours | Induction of mitophagy, change in mitochondrial morphology from filamentous to rounded. | [3] |
| SH-SY5Y cells | 5 - 10 μM | Not specified for mitophagy | Neuroprotection against 6-OHDA | [3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Mitophagy Signaling Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to Parkin-dependent mitophagy. Inhibition of GSK-3 is hypothesized to promote mitochondrial stress, leading to the stabilization of PINK1 on the outer mitochondrial membrane and subsequent recruitment and activation of Parkin.
Caption: Proposed signaling pathway of this compound-induced mitophagy.
Experimental Workflow for this compound Mitophagy Assay
The following diagram outlines the key steps for a cell-based assay to quantify mitophagy induced by this compound using fluorescence microscopy or flow cytometry.
Caption: Experimental workflow for a this compound cell-based mitophagy assay.
Experimental Protocols
Protocol 1: Immunofluorescence-Based Mitophagy Assay
This protocol details the use of immunofluorescence to visualize and quantify the co-localization of mitochondria with lysosomes, a key indicator of mitophagy.
Materials:
-
Parkin-expressing cells (e.g., U2OS, HeLa, or SH-SY5Y)
-
This compound (solubilized in DMSO)
-
Cell culture medium and supplements
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-TOM20 (for mitochondria) and anti-LAMP1 (for lysosomes)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed Parkin-expressing cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 μM) and a vehicle control (DMSO). Include a positive control for mitophagy induction, such as CCCP (10 μM). Incubate for the desired time (e.g., 24 hours).
-
Fixation: After incubation, gently wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-TOM20 and anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify mitophagy by measuring the degree of co-localization between the mitochondrial (TOM20) and lysosomal (LAMP1) signals using image analysis software (e.g., ImageJ with a co-localization plugin).
Protocol 2: Flow Cytometry-Based Mitophagy Assay using a Reporter
This protocol describes a high-throughput method to quantify mitophagy using a fluorescent reporter, such as mt-Keima, which exhibits a pH-dependent spectral shift.
Materials:
-
Cells stably expressing a mitophagy reporter (e.g., U2OS-mt-Keima)
-
This compound (solubilized in DMSO)
-
Cell culture medium and supplements
-
Flow cytometry tubes
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Trypsin-EDTA
-
Flow cytometer with appropriate laser lines (e.g., 405 nm and 561 nm for mt-Keima)
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 6- or 12-well plate.
-
This compound Treatment: Treat the cells with a range of this compound concentrations and controls as described in Protocol 1.
-
Cell Harvesting: Following the treatment period, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Pelleting and Washing: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with FACS buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Flow Cytometry Acquisition: Analyze the cells on a flow cytometer. For mt-Keima, excite the cells with both the 405 nm (for neutral pH) and 561 nm (for acidic pH) lasers and collect the emission at ~620 nm.
-
Data Analysis: Gate on the live, single-cell population. Mitophagy is quantified by calculating the ratio of the fluorescence intensity from the acidic-pH excitation (561 nm) to the neutral-pH excitation (405 nm). An increase in this ratio indicates the delivery of mitochondria to the acidic environment of the lysosome. Compare the ratios across different treatment groups to determine the effect of this compound on mitophagy.
References
Application Notes and Protocols for GSK3-IN-3 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Its hyperactivity is often associated with neuronal apoptosis, tau hyperphosphorylation, and neuroinflammation.[3][4] Consequently, inhibitors of GSK-3 are being actively investigated as potential neuroprotective agents. GSK3-IN-3 is a non-ATP and non-substrate competitive inhibitor of GSK-3 with a reported IC50 value of 3.01 μM.[1][5] It has been shown to induce Parkin-dependent mitophagy and exhibit neuroprotective effects in a 6-hydroxydopamine (6-OHDA) in vitro model of Parkinson's disease.[1] These application notes provide detailed protocols and guidelines for utilizing this compound in neuroprotection studies, focusing on in vitro neuronal cell culture models.
Introduction to GSK-3 in Neurodegeneration
Glycogen synthase kinase-3 (GSK-3) exists in two isoforms, GSK-3α and GSK-3β, which are highly conserved and ubiquitously expressed, with high levels in the brain.[2][6] Unlike many other kinases, GSK-3 is constitutively active in resting cells and is regulated by inhibitory phosphorylation at Ser21 (GSK-3α) and Ser9 (GSK-3β) through pathways like PI3K/Akt.[2][7][8]
Hyperactivity of GSK-3 has been linked to:
-
Alzheimer's Disease (AD): GSK-3 is a major kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[3][9] It is also involved in the processing of amyloid precursor protein (APP) and the production of amyloid-β (Aβ) peptides.[3][9]
-
Parkinson's Disease (PD): GSK-3β is implicated in the degeneration of dopaminergic neurons.[2][10] Inhibition of GSK-3β has been shown to protect against toxins that mimic Parkinson's pathology, such as 6-OHDA and MPTP.[1][10]
-
Ischemic Stroke: GSK-3 inhibition has demonstrated neuroprotective effects in animal models of ischemic stroke by reducing infarct volume and improving functional recovery.[8][11]
This compound: A Mitophagy-Inducing GSK-3 Inhibitor
This compound is a valuable tool for studying the neuroprotective effects of GSK-3 inhibition. Its distinct mechanism as a non-ATP and non-substrate competitive inhibitor, coupled with its ability to induce mitophagy, offers a unique avenue for research.[1]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant GSK-3 inhibitors for comparison.
| Compound | Target | IC50 | Cell-Based Assay | Reference |
| This compound | GSK-3 | 3.01 µM | Neuroprotection against 6-OHDA in SH-SY5Y cells (5-10 µM) | [1] |
| Lithium | GSK-3 | 1-2 mM | Neuroprotection against various insults | [12] |
| AR-A014418 | GSK-3 | 38 nM | Neuroprotection against Aβ toxicity | [12][13] |
| SB-216763 | GSK-3 | 34 nM | Neuroprotection against Aβ toxicity and other insults | [12] |
| Tideglusib | GSK-3 | ~60 nM | Neuroprotection in various models | [14] |
Signaling Pathways and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the key signaling pathways involving GSK-3 and a general workflow for evaluating the neuroprotective effects of this compound.
Caption: GSK-3 signaling pathways in neurodegeneration.
Caption: General experimental workflow for neuroprotection studies.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Protocol 1: Assessment of Neuroprotection using MTT Assay in SH-SY5Y cells
This protocol is based on the known neuroprotective effect of this compound against 6-OHDA toxicity.[1]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA) (prepare fresh in saline with 0.02% ascorbic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add freshly prepared 6-OHDA to the wells to a final concentration of 100 µM. Include a control group with no 6-OHDA treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the control (untreated) cells.
Protocol 2: Western Blot Analysis of GSK-3 Signaling Pathway
This protocol allows for the assessment of this compound's effect on the phosphorylation status of GSK-3 and its downstream targets.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
This compound
-
Neurotoxin of choice (e.g., Aβ oligomers, 6-OHDA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p-GSK-3β (Ser9)
-
Anti-GSK-3β
-
Anti-p-Tau (e.g., Ser396, Thr231)
-
Anti-Tau
-
Anti-p-Akt (Ser473)
-
Anti-Akt
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound and/or neurotoxin as described in Protocol 1.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Run the gel and transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with ECL substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control.
Protocol 3: Apoptosis Assessment by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Neuronal cells
-
This compound
-
Neurotoxin
-
Caspase-3 colorimetric or fluorometric assay kit (follow manufacturer's instructions)
-
96-well plate
Procedure:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.
-
Cell Lysis: Lyse the cells according to the assay kit's protocol.
-
Caspase-3 Assay: a. Add the caspase-3 substrate to the cell lysates. b. Incubate at 37°C for the time specified in the kit's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the caspase-3 activity relative to the control group.
Conclusion
This compound presents a promising tool for investigating the role of GSK-3 in neurodegeneration. Its unique properties as a non-ATP/substrate competitive inhibitor and a mitophagy inducer may offer novel therapeutic insights. The provided protocols offer a framework for researchers to design and execute robust in vitro studies to explore the neuroprotective potential of this compound and elucidate its mechanism of action. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of Glycogen Synthase Kinase-3β in Neuronal Apoptosis Induced by Trophic Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly developed glycogen synthase kinase-3 (GSK-3) inhibitors protect neuronal cells death in amyloid-beta induced cell model and in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]
- 11. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Gsk3-IN-3 Treatment Protocol for U2OS-iMLS Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the treatment of U2OS-iMLS (human bone osteosarcoma cells with an inducible Mitochondrial Localization Signal) with Gsk3-IN-3, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This compound has been identified as an inducer of Parkin-dependent mitophagy. This protocol is intended for researchers investigating GSK-3 signaling, mitophagy, and neurodegenerative diseases such as Parkinson's disease. The U2OS-iMLS cell line serves as a robust model system for studying these pathways, particularly when engineered to express mitophagy reporters and components of the mitophagy machinery like Parkin.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis[1][2]. Dysregulation of GSK-3 activity has been implicated in various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. This compound is a specific, non-ATP competitive inhibitor of GSK-3 with an IC50 of 3.01 μM[3]. It has been demonstrated to induce Parkin-dependent mitophagy, the selective degradation of mitochondria by autophagy, making it a valuable tool for studying mitochondrial quality control[3].
The U2OS-iMLS cell line is a powerful tool for studying mitochondrial dynamics. The inducible Mitochondrial Localization Signal (iMLS) allows for the controlled targeting of proteins to the mitochondria. For instance, U2OS cells expressing a doxycycline-inducible mitophagy reporter with a mitochondrial localization signal (iMLS) can be used to visualize and quantify mitophagy[4]. This, combined with the expression of key mitophagy proteins like Parkin, creates a highly specific system to study the effects of compounds like this compound on mitochondrial health.
These application notes provide a comprehensive guide for utilizing this compound in U2OS-iMLS cells, from reagent preparation to detailed experimental protocols and data analysis.
Data Presentation
The following table summarizes the key quantitative data for the this compound treatment protocol.
| Parameter | Value | Reference |
| This compound IC50 (GSK-3) | 3.01 μM | [3] |
| This compound Solvent | DMSO | Internal Method |
| Stock Solution Concentration | 10 mM in DMSO | Internal Method |
| Working Concentration Range | 1.56 - 25 μM | [3] |
| Incubation Time | 24 hours | [3] |
| U2OS-iMLS Cell Seeding Density | 2 x 10^5 cells/mL | Internal Method |
| Inducer for iMLS (if applicable) | e.g., Doxycycline (1 µg/mL) | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological pathway and the experimental procedure, the following diagrams have been generated using the DOT language.
Experimental Protocols
Materials and Reagents
-
U2OS-iMLS cells (e.g., expressing a mitophagy reporter like mito-QC [mCherry-GFP] and Parkin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Doxycycline (or other appropriate inducer for the iMLS system)
-
Paraformaldehyde (PFA)
-
Mounting medium with DAPI
-
Multi-well imaging plates (e.g., 96-well)
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath
-
Centrifuge
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure
1. U2OS-iMLS Cell Culture
1.1. Culture U2OS-iMLS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2. 1.3. Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
2. This compound Stock Solution Preparation
2.1. Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. 2.2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 2.3. Store the aliquots at -20°C or -80°C for long-term storage.
3. This compound Treatment
3.1. Seed U2OS-iMLS cells into multi-well imaging plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight. 3.2. If the iMLS system is inducible (e.g., with doxycycline), add the inducer at the appropriate concentration (e.g., 1 µg/mL doxycycline) and incubate for 24 hours to allow for the expression of the mitochondrial-targeted protein[4]. 3.3. Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to final concentrations ranging from 1.56 to 25 μM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration. 3.4. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. 3.5. Incubate the cells for 24 hours at 37°C and 5% CO2.
4. Assessment of Mitophagy by Fluorescence Microscopy
This protocol assumes the use of a U2OS-iMLS cell line expressing a pH-sensitive mitophagy reporter targeted to the mitochondria, such as mito-QC (mCherry-GFP). In healthy mitochondria, both mCherry and GFP fluoresce, resulting in a yellow appearance. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists, leading to the appearance of red-only puncta[5][6].
4.1. Cell Fixation: 4.1.1. After the 24-hour incubation with this compound, carefully aspirate the medium. 4.1.2. Gently wash the cells once with PBS. 4.1.3. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature. 4.1.4. Wash the cells three times with PBS.
4.2. Imaging: 4.2.1. Add a drop of mounting medium with DAPI to each well to stain the nuclei. 4.2.2. Acquire images using a confocal microscope. Capture images in the DAPI, GFP, and mCherry channels.
4.3. Quantification of Mitophagy: 4.3.1. Open the acquired images in an image analysis software like ImageJ/Fiji. 4.3.2. For each field of view, count the number of cells (using the DAPI stain). 4.3.3. Identify and count the number of red-only puncta (mCherry-positive, GFP-negative) within each cell. These represent mitolysosomes. 4.3.4. Calculate the average number of mitolysosomes per cell for each treatment condition. An increase in the number of red-only puncta in this compound treated cells compared to the vehicle control indicates an induction of mitophagy.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability after treatment | This compound concentration is too high and causing toxicity. | Perform a dose-response curve with lower concentrations of this compound to determine the optimal non-toxic concentration. |
| No observable change in mitophagy | The concentration of this compound is too low; Incubation time is too short; The specific U2OS clone is not responsive. | Increase the concentration of this compound within the recommended range; Increase the incubation time; Ensure the cells are expressing Parkin, as this compound induces Parkin-dependent mitophagy. |
| High background fluorescence | Incomplete washing after fixation; Autofluorescence of the medium or plate. | Ensure thorough washing with PBS; Use phenol red-free medium for imaging; Use imaging-specific plates with low autofluorescence. |
| Difficulty in quantifying mitophagy | Low signal-to-noise ratio; Subjective counting of puncta. | Optimize imaging parameters (laser power, exposure time); Use an automated image analysis pipeline (e.g., a custom macro in Fiji) for unbiased quantification[5][6]. |
Conclusion
This application note provides a detailed framework for investigating the effects of this compound on mitophagy in U2OS-iMLS cells. The combination of a specific GSK-3 inhibitor and a specialized cell line with an inducible mitochondrial reporter system offers a powerful platform for dissecting the molecular mechanisms of mitochondrial quality control. The provided protocols and diagrams are intended to guide researchers in successfully designing and executing experiments to explore the therapeutic potential of targeting GSK-3 in diseases associated with mitochondrial dysfunction.
References
- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for Studying Mitochondrial Dysfunction with GSK3-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3-IN-3 is a potent and selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) with a half-maximal inhibitory concentration (IC50) of 3.01 μM.[1][2] It serves as a valuable chemical tool for investigating the roles of GSK-3 in cellular processes, particularly in the context of mitochondrial quality control. Notably, this compound has been identified as an inducer of Parkin-dependent mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria.[1][2] This property makes it a useful agent for studying the mechanisms of mitochondrial dysfunction and the cellular responses to it.
These application notes provide a comprehensive guide for utilizing this compound to induce and analyze mitochondrial dysfunction, with a focus on its effects on mitophagy, mitochondrial morphology, and membrane potential.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the use of this compound in cell-based assays.
| Parameter | Value | Cell Line | Application |
| IC50 (GSK-3 Inhibition) | 3.01 µM | N/A | Biochemical Assay |
| Effective Concentration for Mitophagy Induction | 25 µM (for 24 hours) | Parkin-expressing U2OS-iMLS cells | Inducing Mitophagy and Mitochondrial Fission |
| Effective Concentration for Neuroprotection | 5 - 10 µM | SH-SY5Y cells | Neuroprotection against 6-OHDA toxicity |
Signaling Pathways and Experimental Workflow
To visualize the cellular processes involved when using this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: this compound inhibits GSK-3, leading to mitochondrial dysfunction, which in turn activates the PINK1/Parkin pathway to induce mitophagy.
Caption: Experimental workflow for studying mitochondrial dysfunction using this compound.
Experimental Protocols
Protocol 1: Induction of Mitophagy in U2OS-iMLS-Parkin Cells
This protocol describes the use of this compound to induce mitophagy in a human osteosarcoma (U2OS) cell line stably expressing Parkin and a mitochondrial-targeted fluorescent reporter (iMLS).
Materials:
-
Parkin-expressing U2OS-iMLS cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Vehicle control: DMSO
-
6-well plates or imaging-specific plates/slides
-
Mitochondrial stains (e.g., MitoTracker™ Red CMXRos)
-
Autophagosome/lysosome stains (e.g., LYSO-ID® Green Detection Kit)
-
Fixation and permeabilization buffers
-
Antibodies for immunofluorescence (e.g., anti-Tom20, anti-LC3)
Procedure:
-
Cell Seeding:
-
Culture U2OS-iMLS-Parkin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells onto appropriate culture vessels (e.g., 2 x 10^5 cells per well in a 6-well plate) and allow them to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Dilute the 10 mM this compound stock solution in pre-warmed culture medium to a final concentration of 25 µM.
-
Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the this compound solvent.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of Mitochondrial Morphology and Mitophagy:
-
After the 24-hour incubation, proceed with imaging or other downstream analyses.
-
Live-Cell Imaging: Stain cells with a mitochondrial dye (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's protocol to observe changes in mitochondrial morphology. This compound treatment is expected to induce a shift from a filamentous mitochondrial network to a more fragmented, rounded morphology.[2]
-
Immunofluorescence for Mitophagy:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against mitochondrial markers (e.g., Tom20) and autophagosome markers (e.g., LC3).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image using fluorescence microscopy to observe the colocalization of mitochondria with autophagosomes, indicative of mitophagy.
-
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This protocol details how to measure changes in mitochondrial membrane potential (ΔΨm) following this compound treatment using the ratiometric dye JC-1.
Materials:
-
Cells treated with this compound or vehicle as described in Protocol 1.
-
JC-1 dye
-
Assay buffer (e.g., PBS or HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µg/mL) in pre-warmed cell culture medium or assay buffer, as recommended by the manufacturer.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Washing and Imaging/Measurement:
-
Aspirate the JC-1 staining solution and wash the cells twice with pre-warmed assay buffer.
-
Add fresh assay buffer to the cells.
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with filters for green fluorescence (monomeric JC-1, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm). A decrease in the red/green fluorescence ratio in this compound treated cells indicates mitochondrial depolarization.
-
Plate Reader Analysis: Use a fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (e.g., ~485/530 nm) and J-aggregates (e.g., ~550/600 nm). Calculate the ratio of red to green fluorescence for both treated and control wells.
-
Protocol 3: Measurement of Cytotoxicity and ATP Levels with Mitochondrial ToxGlo™ Assay
This protocol provides a method to assess the impact of this compound on cell viability and cellular ATP levels, which are key indicators of mitochondrial function.
Materials:
-
Cells seeded in a 96-well plate and treated with a dose-range of this compound.
-
Mitochondrial ToxGlo™ Assay Kit (Promega) or equivalent.
-
Luminometer and Fluorometer.
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cytotoxicity Measurement:
-
Following the manufacturer's protocol, add the Cytotoxicity Reagent (containing a fluorogenic peptide substrate for a "dead-cell" protease) to each well.
-
Incubate for 30-60 minutes.
-
Measure fluorescence to determine the number of non-viable cells.
-
-
ATP Measurement:
-
Add the ATP Detection Reagent (containing luciferase and its substrate) to the same wells.
-
Incubate for 5-10 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence, which is proportional to the amount of ATP present.
-
-
Data Analysis:
-
Normalize the ATP levels to the number of viable cells (determined from the cytotoxicity measurement) to assess the specific effect of this compound on cellular energy production. A significant drop in ATP levels can indicate mitochondrial dysfunction.
-
Troubleshooting
-
Low Mitophagy Induction: Ensure that the U2OS cell line used stably expresses sufficient levels of Parkin. The potency of this compound for mitophagy induction is noted to be restricted, so confirm the concentration and incubation time.[1][2]
-
High Background in JC-1 Assay: Ensure thorough washing after JC-1 staining. Phenol red in some culture media can interfere with fluorescence, so using phenol red-free medium during the assay is recommended.
-
Variability in ATP Levels: Cell seeding density can significantly impact ATP measurements. Ensure a uniform cell number across all wells.
Conclusion
This compound is a versatile tool for probing the intricate relationship between GSK-3 signaling and mitochondrial health. By inducing Parkin-dependent mitophagy, it provides a model system to investigate the cellular machinery that recognizes and eliminates dysfunctional mitochondria. The protocols outlined above offer a framework for researchers to utilize this compound effectively in their studies of mitochondrial dysfunction, neurodegenerative diseases, and other pathologies where mitochondrial quality control is implicated.
References
Gsk3-IN-3: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gsk3-IN-3 has been identified as a potent inducer of mitophagy and an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a multitude of cellular processes and pathological conditions.[1][2][3][4] This document provides a comprehensive overview of the current knowledge on this compound, with a focus on its potential application in animal models. While in vivo data for this compound is not yet available in published literature, this guide offers detailed in vitro protocols, information on the relevant signaling pathways, and established methodologies for the administration of other GSK-3 inhibitors in animal models to guide future research.
Introduction to this compound
This compound, also referred to as VP07, is a small heterocyclic compound that has demonstrated the ability to induce Parkin-dependent mitophagy.[1][2][4] Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for maintaining cellular health, and its dysregulation is associated with neurodegenerative diseases such as Parkinson's disease.[1][2][4] this compound also functions as a non-ATP and non-substrate competitive inhibitor of GSK-3.[3] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are crucial for cell fate, metabolism, and survival.[5][6]
Mechanism of Action: GSK-3 Inhibition and Mitophagy Induction
This compound's dual action as a GSK-3 inhibitor and a mitophagy inducer makes it a promising candidate for therapeutic development, particularly for neurodegenerative disorders.
GSK-3 Signaling Pathways:
GSK-3 is a central node in multiple signaling cascades. Its inhibition by this compound is expected to modulate these pathways.
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound would lead to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes involved in cell proliferation and differentiation.[5]
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival and metabolism. Akt (Protein Kinase B) can phosphorylate and inactivate GSK-3. By directly inhibiting GSK-3, this compound can mimic the effects of Akt activation, promoting cell survival and glucose metabolism.
Mitophagy Induction:
This compound has been shown to induce mitophagy in a Parkin-dependent manner.[1][2][4] This is particularly relevant for Parkinson's disease, where mutations in Parkin are linked to early-onset forms of the disease. The induction of mitophagy by this compound suggests it may help clear damaged mitochondria, a key pathological feature of several neurodegenerative diseases.
In Vitro Experimental Protocols
The following protocols are based on the study by Maestro et al. (2021), which first identified this compound (VP07) as a mitophagy inducer.[1][2][4]
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Mitophagy Induction | U2OS-iMLS-Parkin | 25 µM | 24 h | Induction of Parkin-dependent mitophagy | [1][2][4] |
| Mitochondrial Morphology | U2OS-iMLS-Parkin | 25 µM | 24 h | Change from filamentous to rounded, indicative of mitochondrial fission | [4] |
| Neuroprotection | SH-SY5Y | 5 µM, 10 µM | - | Protection against 6-OHDA-induced cell death | [3] |
Protocol 3.1: Mitophagy Induction Assay
-
Cell Culture: Culture U2OS cells stably expressing mitochondria-targeted mCherry and EGFP (U2OS-iMLS) and a Parkin-expressing variant (U2OS-iMLS-Parkin) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Treatment: Seed cells in a 96-well plate. Treat with this compound at a final concentration of 25 µM for 24 hours. Include a positive control (e.g., FCCP) and a vehicle control (e.g., DMSO).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify mitophagy by measuring the colocalization of mCherry (mitochondria) with autophagosomes/lysosomes (e.g., stained with LC3 or LAMP1 antibodies). A decrease in the EGFP signal, which is pH-sensitive and quenched in the lysosome, relative to the stable mCherry signal is also indicative of mitophagy.
Dosage and Administration in Animal Models: Considerations and Future Directions
As of the latest literature review, there are no published in vivo studies detailing the dosage and administration of this compound in animal models. Therefore, the following information is provided as a guide for designing future experiments, based on protocols for other well-characterized GSK-3 inhibitors.
Table 2: Examples of Other GSK-3 Inhibitors Used in Animal Models
| Inhibitor | Animal Model | Disease Model | Dose | Route of Administration | Reference |
| Tideglusib | Mouse | Alzheimer's Disease | 50 mg/kg | Oral gavage | [7] |
| SB-216763 | Rat | - | 3 mg/kg | Intraperitoneal | [6] |
| L803-mts | Mouse | Huntington's Disease | - | Intranasal | [6] |
| C-7a | Mouse | Alzheimer's Disease | 20, 50 mg/kg | Oral | [8] |
Protocol 4.1: General Protocol for In Vivo Administration (Proposed)
-
Formulation: Based on a generic protocol for in vivo studies, this compound can be formulated for administration. A sample formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[5] The final concentration of the working solution will depend on the target dosage and the administration volume.
-
Animal Model: Select an appropriate animal model based on the research question (e.g., MPTP-induced mouse model for Parkinson's disease).
-
Dose-Ranging Study: Conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that shows target engagement (i.e., inhibition of GSK-3 in the target tissue).
-
Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection, or intranasal). The frequency and duration of administration will need to be optimized based on the pharmacokinetic properties of the compound and the experimental design.
-
Monitoring and Analysis: Monitor the animals for any adverse effects. At the end of the study, collect tissues for pharmacokinetic analysis, target engagement assays (e.g., Western blot for phosphorylated GSK-3 substrates), and efficacy endpoints (e.g., behavioral tests, immunohistochemistry).
Conclusion and Future Perspectives
This compound is a promising small molecule with a dual mechanism of action that warrants further investigation for its therapeutic potential, particularly in the context of neurodegenerative diseases. While in vitro studies have provided a solid foundation, in vivo studies are critically needed to establish its pharmacokinetic profile, safety, and efficacy in relevant animal models. The protocols and information provided in this document are intended to serve as a valuable resource for researchers embarking on the in vivo characterization of this compound. Future studies should focus on determining the optimal dosage and administration route, and on elucidating the in vivo effects on GSK-3 signaling and mitophagy in disease models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenotypic Assay Leads to Discovery of Mitophagy Inducers with Therapeutic Potential for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 7. Frontiers | GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib [frontiersin.org]
- 8. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
Application Notes and Protocols for Measuring Gsk3-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for measuring the activity of Gsk3-IN-3, a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1] GSK3 is a serine/threonine kinase implicated in numerous cellular processes and diseases, making the characterization of its inhibitors crucial for therapeutic development.
Introduction to this compound
This compound is a known inhibitor of GSK3 with a reported IC50 of 3.01 μM.[1][2] It functions in a non-ATP and non-substrate competitive manner.[1] Beyond its role as a GSK3 inhibitor, this compound has also been identified as an inducer of Parkin-dependent mitophagy.[1] These application notes will focus on methods to quantify its inhibitory effect on GSK3 kinase activity.
Key Techniques for Measuring GSK3 Activity
Several robust methods exist for measuring the activity of GSK3 and the inhibitory potential of compounds like this compound. These can be broadly categorized into biochemical (in vitro) assays and cell-based (in situ) assays.
-
Biochemical Assays: These assays utilize purified recombinant GSK3 enzyme and a specific substrate to directly measure the kinase's catalytic activity. They are ideal for determining direct inhibition and for high-throughput screening.
-
Cell-Based Assays: These assays measure the downstream consequences of GSK3 inhibition within a cellular context, providing insights into a compound's cell permeability, stability, and on-target efficacy in a more physiologically relevant system.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and provides a comparative context with other well-characterized GSK3 inhibitors.
| Compound | Assay Type | Target(s) | IC50 / EC50 | Reference |
| This compound | Biochemical Kinase Assay | GSK3 | 3.01 µM | [1][2] |
| CHIR-99021 | Biochemical Kinase Assay | GSK3α / GSK3β | 10 nM / 6.7 nM | N/A |
| AR-A014418 | Biochemical Kinase Assay | GSK3 | 100 nM | [3] |
| Lithium | Cell-Based Assay | GSK3 | 1-2 mM | [3] |
| BIO (6-bromoindirubin-3'-oxime) | Cell-Based β-catenin accumulation | GSK3 | ~30 nM | [4] |
Signaling Pathway and Experimental Workflows
GSK3 Signaling Pathway in Wnt/β-catenin Signaling
dot
Caption: Wnt/β-catenin signaling pathway and the role of GSK3 inhibition.
Experimental Workflow for a Luminescence-Based In Vitro Kinase Assay
Caption: Relationship between different assays for measuring this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gsk3-IN-3 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using GSK3-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable compound that functions as a dual-purpose molecule. It is recognized as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3) with a reported IC50 value of 3.01 μM[1][2]. Additionally, it acts as a mitophagy inducer, promoting the Parkin-dependent clearance of damaged mitochondria[1][2]. It is characterized as a non-ATP and non-substrate competitive inhibitor[1][2].
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles[2]. |
| -20°C | Up to 1 month | For shorter-term storage, but -80°C is recommended for long-term stability[3]. |
Troubleshooting Guides
Solubility Issues
Q3: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
This compound has limited solubility in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Method |
| DMSO | 3.8 mg/mL (~8.7 mM)[2] | Sonication and warming to 60°C are recommended to aid dissolution[2]. |
| 4.17 mg/mL | Ultrasonic and warming and heat to 60°C[1]. |
Troubleshooting Protocol for Dissolving this compound:
-
Bring the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution briefly.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 60°C with intermittent vortexing until the solid is completely dissolved[1][2].
-
Once dissolved, allow the stock solution to cool to room temperature before aliquoting for storage.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some strategies to minimize this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity.
-
Pre-dilution: Perform a serial dilution of your high-concentration DMSO stock in DMSO to get closer to your final working concentration before adding it to the aqueous medium.
-
Rapid Mixing: When adding the DMSO stock to your medium, ensure rapid and thorough mixing. You can achieve this by gently vortexing or pipetting the medium up and down immediately after adding the compound.
-
Warm the Medium: Adding the compound to pre-warmed cell culture medium (37°C) can sometimes improve solubility.
-
Use of a Surfactant: For in vivo applications or particularly challenging in vitro assays, a formulation with a non-ionic surfactant like Tween 80 or a solubilizing agent like PEG300 may be necessary, though this should be tested for its effects on your specific cell type first[4][5].
References
Optimizing Gsk3-IN-3 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gsk3-IN-3 in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this glycogen synthase kinase 3 (GSK3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK3), a serine/threonine kinase involved in numerous cellular processes. It has an IC50 value of 3.01 μM and functions as a non-ATP and non-substrate competitive inhibitor.[1] Notably, this compound is also recognized as an inducer of Parkin-dependent mitophagy, the process of clearing damaged mitochondria.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the desired biological outcome. Based on available data, a good starting point for most cell lines is between 1-10 µM. For sensitive cell lines, it is advisable to start with a lower concentration range (0.5-5 µM). A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
The incubation time can vary from a few hours to 24 hours or longer, depending on the cellular process being investigated. For instance, changes in mitochondrial morphology in U2OS-iMLS-Parkin cells have been observed after 24 hours of treatment.[2] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific assay.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][3] For example, a stock solution of 10 mM can be prepared. It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be affected by moisture.[4] The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[2]
Q5: How can I confirm that this compound is active in my cells?
The activity of this compound can be indirectly assessed by examining the phosphorylation status of downstream GSK3 targets. A common method is to perform a Western blot to detect the accumulation of β-catenin, a well-known GSK3 substrate.[3][5] Inhibition of GSK3 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cell.[5]
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Various Cell Lines
| Cell Line | Application | Concentration Range | Incubation Time | Reference |
| U2OS-iMLS (Parkin-expressing) | Mitophagy Induction | 25 µM | 24 hours | [2] |
| U2OS-iMLS-Parkin | Mitochondrial Morphology | 1.56 - 25 µM | 24 hours | [2] |
| SH-SY5Y | Neuroprotection Assay | 5 - 10 µM | 16 hours (with 6-OHDA) | [2] |
| SH-SY5Y | Cell Viability Assay | 0.5 - 10 µM | 16 hours | [2] |
| General Starting Range | Various | 1 - 10 µM | 6 - 24 hours | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock concentration of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value and a non-toxic concentration range for your experiments.
Protocol 2: Western Blot Analysis of β-catenin Accumulation
This protocol describes how to confirm the inhibitory activity of this compound by detecting the accumulation of β-catenin.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative increase in β-catenin levels in this compound-treated cells compared to the control. Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological effect observed | - Concentration of this compound is too low.- Incubation time is too short.- Compound has degraded. | - Perform a dose-response experiment with a wider concentration range.- Increase the incubation time.- Use a fresh stock solution of this compound. Ensure proper storage conditions were maintained. |
| High cytotoxicity observed | - Concentration of this compound is too high.- Cell line is particularly sensitive. | - Lower the concentration range in your experiments.- Reduce the incubation time.- Perform a cell viability assay (e.g., MTT) to determine the toxic concentration range. |
| Compound precipitation in culture medium | - Poor solubility of this compound.- Final DMSO concentration is too high. | - Ensure the stock solution is fully dissolved in DMSO before diluting in medium. Gentle warming and sonication may aid dissolution.[1]- Keep the final DMSO concentration in the culture medium below 0.5% (ideally ≤0.1%). |
| Inconsistent results between experiments | - Variation in cell density.- Inconsistent treatment times.- Freeze-thaw cycles of the stock solution. | - Ensure consistent cell seeding density and confluency.- Standardize all incubation times.- Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Overview of major GSK3 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell culture.
References
- 1. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Glycogen Synthase Kinase-3 promotes cell survival, growth and PAX3 levels in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Gsk3-IN-3 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Gsk3-IN-3 in their experiments.
Troubleshooting Guides
Here are some common issues encountered during experiments with this compound, along with potential causes and solutions.
Question 1: I am observing unexpected or widespread cell toxicity at concentrations where I expect to see specific inhibition of GSK-3.
Answer:
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution of this compound | This compound has limited solubility. Ensure the compound is fully dissolved in DMSO before adding it to your cell culture medium. Sonication and warming to 60°C may be required to achieve complete dissolution[1]. Precipitates in the culture medium can cause non-specific toxicity. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%). Prepare a concentrated stock solution of this compound in DMSO to minimize the volume added to your culture. |
| Off-Target Effects | While this compound is a GSK-3 inhibitor, high concentrations may lead to off-target effects, a common issue with kinase inhibitors[2][3]. Perform a dose-response experiment to determine the optimal concentration that inhibits GSK-3 signaling without causing excessive cell death. It is advisable to test a range of concentrations, for example, from 0.5 µM to 25 µM, as used in various cell-based assays[1][4]. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. The IC50 for cell growth inhibition in SH-SY5Y cells has been reported as 2.57 µM[4]. Your cell line might be more sensitive. Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cells. |
Question 2: I am not observing the expected downstream effects of GSK-3 inhibition, such as an increase in β-catenin levels or a decrease in Tau phosphorylation, after treating my cells with this compound.
Answer:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration or Incubation Time | The effective concentration and treatment duration can vary between cell types. For some cell lines, concentrations up to 25 µM for 24 hours have been used to induce mitophagy[4]. For neuroprotection in SH-SY5Y cells, concentrations of 5 µM and 10 µM have been effective[1]. We recommend performing a time-course and dose-response experiment to determine the optimal conditions for your experimental system. |
| Compound Instability | This compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C[4]. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. The stability of this compound in cell culture media over long incubation periods may be limited. For long-term experiments, consider replenishing the media with fresh inhibitor. |
| Low Basal GSK-3 Activity | GSK-3 is a constitutively active kinase in resting cells[5]. However, if your cells are in a state where GSK-3 activity is already low due to specific culture conditions or inherent cellular signaling, the effect of an inhibitor might be less pronounced. Ensure your experimental model has sufficient basal GSK-3 activity for an inhibitor to show an effect. |
| Western Blotting Issues | If you are using Western blotting to assess downstream targets, the issue might be with the technique itself. Ensure efficient protein extraction, use appropriate antibodies, and include positive and negative controls. For example, treating cells with a known GSK-3 activator or using a cell line with high GSK-3 activity can serve as a positive control. Also, confirm equal protein loading by probing for a housekeeping protein like β-actin[6]. |
Question 3: I am seeing inconsistent results between experiments, even when using the same experimental conditions.
Answer:
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Preparation | Due to its solubility characteristics, inconsistent preparation of the this compound solution can lead to variability in the effective concentration. Standardize your dissolution protocol, ensuring the compound is fully dissolved each time. It is recommended to sonicate and warm the solution to 60°C in DMSO[1]. |
| Cell Culture Conditions | Variations in cell density, passage number, or serum concentration in the culture medium can all influence cellular signaling pathways and the response to inhibitors. Maintain consistent cell culture practices to minimize variability. |
| Stock Solution Degradation | As mentioned, improper storage and handling of the this compound stock solution can lead to its degradation. Always store aliquots at -80°C for long-term storage and at -20°C for short-term storage, and avoid repeated freeze-thaw cycles[4]. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a non-ATP and non-substrate competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) with an IC50 of 3.01 μM[1][4]. It also acts as a Parkin-dependent mitophagy inducer[4].
How should I prepare and store this compound?
-
Reconstitution: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in DMSO. Sonication and warming to 60°C are recommended for complete dissolution[1].
-
Storage:
What are the expected effects of this compound on major signaling pathways?
By inhibiting GSK-3, this compound is expected to activate the Wnt/β-catenin signaling pathway, leading to the accumulation and nuclear translocation of β-catenin[5][6]. It is also expected to impact the PI3K/Akt pathway, as GSK-3 is a downstream target of Akt[7].
What controls should I use in my experiments with this compound?
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as in your experimental samples.
-
Positive Control: To confirm that your downstream assay is working, you can use a well-characterized, potent GSK-3 inhibitor (e.g., CHIR-99021) as a positive control.
-
Negative Control: For some experiments, using an inactive structural analog of this compound, if available, can help to control for off-target effects.
Quantitative Data Summary
| Parameter | Value | Reference |
| GSK-3 IC50 | 3.01 µM | [1][4] |
| Cell Growth Inhibition IC50 (SH-SY5Y) | 2.57 µM | [4] |
| Effective Concentration (Mitophagy in U2OS-iMLS) | 25 µM (24h) | [4] |
| Effective Concentration (Mitochondrial Fission in U2OS-iMLS) | 1.56-25 µM (24h) | [4] |
| Effective Concentration (Neuroprotection in SH-SY5Y) | 5 µM, 10 µM | [1] |
| Solubility in DMSO | 3.8 mg/mL (8.7 mM) with sonication and heating to 60°C | [1] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (Solution in DMSO) | -80°C for 6 months, -20°C for 1 month | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Accumulation
This protocol describes the detection of increased β-catenin levels in cells treated with this compound, a hallmark of GSK-3 inhibition in the Wnt signaling pathway.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution of your this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired duration (e.g., 16-24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE:
-
Take an equal amount of protein for each sample (e.g., 20-30 µg).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
To ensure equal loading, probe the same membrane for a housekeeping protein like β-actin or GAPDH.
-
Protocol 2: In Vitro GSK-3 Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on purified GSK-3 enzyme.
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Prepare a solution of a specific GSK-3 substrate peptide.
-
Prepare an ATP solution.
-
Dilute the purified GSK-3 enzyme to the desired concentration in kinase assay buffer.
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Include a vehicle control (DMSO).
-
Kinase Reaction:
-
In a 96-well plate, add the kinase assay buffer, GSK-3 substrate, and the this compound dilution or vehicle.
-
Initiate the reaction by adding the diluted GSK-3 enzyme.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-Based Assay: Using a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
-
-
Data Analysis: Calculate the percentage of GSK-3 inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: PI3K/Akt signaling pathway leading to the inhibition of GSK-3.
References
- 1. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK3 in cell signaling | Abcam [abcam.com]
Gsk3-IN-3 off-target effects and how to mitigate them
Welcome to the technical support center for GSK3-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes. It functions as a non-ATP competitive inhibitor with an IC50 of 3.01 μM for GSK-3. This means it does not bind to the highly conserved ATP-binding pocket of the kinase, which theoretically offers a higher degree of selectivity compared to ATP-competitive inhibitors. This compound is also recognized as an inducer of Parkin-dependent mitophagy, the cellular process for clearing damaged mitochondria.
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the inhibition of GSK-3 activity and the induction of mitophagy. Inhibition of GSK-3 can impact several downstream signaling pathways, most notably the Wnt/β-catenin pathway and the phosphorylation of the tau protein.
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3 by this compound is expected to lead to the stabilization and accumulation of β-catenin.[1][2][3]
-
Tau Phosphorylation: GSK-3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[4][5][6][7][8] Inhibition of GSK-3 by this compound should, therefore, lead to a decrease in tau phosphorylation at GSK-3 specific sites.
-
Mitophagy: this compound has been shown to induce mitophagy, a process crucial for mitochondrial quality control. The precise mechanism of how GSK-3 inhibition by this compound leads to mitophagy is an area of active research but may involve the regulation of autophagy-related proteins.[9][10][11]
Q3: What are the potential off-target effects of this compound?
While a specific kinome-wide selectivity profile for this compound is not publicly available, researchers should be aware of potential off-target effects. Non-ATP competitive inhibitors are generally more selective than their ATP-competitive counterparts; however, off-target interactions can still occur.[12][13] Potential off-targets could include other kinases with similar substrate-binding sites or allosteric pockets, or even non-kinase proteins.
Q4: How can I mitigate the risk of misinterpreting experimental results due to off-target effects?
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cellular model.
-
Employ orthogonal approaches: Use additional, structurally unrelated GSK-3 inhibitors to confirm that the observed phenotype is due to GSK-3 inhibition and not an off-target effect of this compound.
-
Utilize genetic validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout GSK-3 and see if this phenocopies the effects of this compound.
-
Perform rescue experiments: If possible, overexpress a drug-resistant mutant of GSK-3 to see if it reverses the effects of this compound.
-
Conduct thorough on- and off-target validation assays: Implement the experimental protocols outlined in the troubleshooting guides below to assess the selectivity of this compound in your system.
Troubleshooting Guides
Guide 1: Validating On-Target GSK-3 Inhibition
Problem: I am not sure if this compound is effectively inhibiting GSK-3 in my cellular model.
Solution:
You can validate the on-target activity of this compound by assessing the phosphorylation status of direct GSK-3 substrates. The two most common and well-characterized pathways to investigate are the Wnt/β-catenin signaling and tau phosphorylation.
Table 1: Key On-Target Validation Parameters
| Pathway | Key Substrate | Expected Outcome with this compound | Recommended Assay |
| Wnt Signaling | β-catenin | Increased total β-catenin levels | Western Blot |
| Tau Phosphorylation | Tau | Decreased phospho-tau (at specific GSK-3 sites) | Western Blot |
Experimental Protocol: Western Blot for β-catenin and Phospho-Tau
-
Cell Treatment: Plate your cells at an appropriate density and allow them to adhere. Treat the cells with a dose-range of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for a suitable duration (e.g., 6, 12, 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-total β-catenin
-
Rabbit anti-phospho-Tau (Ser396)
-
Mouse anti-total Tau
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of total β-catenin and phospho-tau to the loading control and compare the treated samples to the vehicle control.
Expected Results: A dose-dependent increase in total β-catenin and a decrease in the ratio of phospho-tau to total tau would indicate successful on-target inhibition of GSK-3.
Diagram: GSK-3 Signaling Pathways
Caption: GSK-3's role in Wnt signaling and Tau phosphorylation.
Guide 2: Assessing Potential Off-Target Effects
Problem: I am observing a phenotype that I suspect might be due to an off-target effect of this compound.
Solution:
Table 2: Potential Off-Target Kinase Panel (based on other GSK-3 inhibitors)
| Kinase Family | Specific Kinases to Test | Rationale |
| CDKs | CDK1, CDK2, CDK5 | Structurally related to GSK-3. |
| MAPKs | ERK1, JNK1, p38 | Involved in overlapping signaling pathways. |
| Other | PKA, PKC | Commonly included in kinase selectivity panels. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective for on-target inhibition and a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis:
-
Western Blot: Analyze the supernatant for the levels of a specific protein of interest to see if its thermal stability is altered by this compound.
-
Mass Spectrometry (for unbiased screening): Analyze the supernatant from a range of temperatures by mass spectrometry to identify all proteins that show increased thermal stability in the presence of this compound.
-
-
Data Interpretation: An increase in the thermal stability of a protein in the presence of this compound suggests a direct binding interaction.
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Guide 3: Mitigating Confirmed Off-Target Effects
Problem: I have confirmed an off-target effect of this compound. How can I design my experiments to account for this?
Solution:
Once an off-target has been identified, you need to design your experiments to distinguish the on-target GSK-3-mediated effects from the off-target effects.
Table 3: Strategies for Mitigating Off-Target Effects
| Strategy | Description |
| Use a More Selective Inhibitor | If available, use a structurally different and more selective GSK-3 inhibitor as a control. |
| Genetic Approach | Use siRNA/shRNA/CRISPR to specifically deplete GSK-3 and compare the phenotype to that induced by this compound. |
| Dose Deconvolution | Determine if the on-target and off-target effects occur at different concentrations of this compound. |
| Chemical Complementation | If the off-target is known, use a specific inhibitor for that off-target in combination with this compound to see if the phenotype is rescued. |
Diagram: Logic for Mitigating Off-Target Effects
Caption: A logical workflow for dissecting on- and off-target effects.
References
- 1. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]
- 4. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Implications of Glycogen Synthase Kinase-3-Mediated Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 and Tau | Encyclopedia MDPI [encyclopedia.pub]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway [ouci.dntb.gov.ua]
- 12. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Improving the efficacy of Gsk3-IN-3 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of GSK3-IN-3 in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual-function molecule that acts as both a mitophagy inducer and an inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] It induces Parkin-dependent mitophagy, a cellular process that removes damaged mitochondria.[1][2][3] As a GSK-3 inhibitor, it has a reported IC50 of 3.01 μM.[2][3] Notably, its inhibitory mechanism is non-competitive with respect to both ATP and the substrate.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For preparing stock solutions, it is recommended to use freshly opened DMSO to avoid moisture absorption, which can reduce solubility.[1][3][4] Sonication and gentle warming to 60°C can aid in complete dissolution.[1][3]
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Stock solution in DMSO at -80°C | 6 months |
| Stock solution in DMSO at -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q3: What are typical working concentrations for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, published studies have reported using concentrations ranging from 1.56 µM to 25 µM for inducing changes in mitochondrial morphology and mitophagy.[2][3] For neuroprotection assays in SH-SY5Y cells, concentrations of 5 µM and 10 µM have been shown to be effective.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable inhibitory effect on GSK-3 activity | Inadequate concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration. |
| Poor solubility: The compound may not be fully dissolved in the stock solution or may have precipitated out in the culture medium. | Ensure complete dissolution of the powder in high-quality, anhydrous DMSO, using sonication and gentle warming if necessary. When diluting the stock solution into aqueous culture medium, mix thoroughly and visually inspect for any precipitation. | |
| Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from the powder and store them in small aliquots at -80°C.[3] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. | Standardize cell culture protocols, including seeding density and passage number. Ensure consistent serum lots, as growth factor concentrations can influence GSK-3 signaling pathways. |
| Instability in culture medium: this compound may not be stable in the culture medium for the duration of the experiment. | Consider reducing the incubation time or refreshing the medium with freshly diluted this compound for longer experiments. | |
| Observed cytotoxicity or off-target effects | Concentration is too high: High concentrations of this compound may lead to off-target effects or cellular toxicity. | Determine the optimal, non-toxic concentration range for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. |
| Off-target kinase inhibition: While this compound is a GSK-3 inhibitor, the potential for off-target effects on other kinases cannot be entirely ruled out, a common consideration for kinase inhibitors. | If unexpected phenotypes are observed, consider using another GSK-3 inhibitor with a different mechanism of action (e.g., an ATP-competitive inhibitor) as a control to confirm that the observed effect is specific to GSK-3 inhibition. | |
| Difficulty in observing mitophagy induction | Cell line does not express sufficient Parkin: this compound-induced mitophagy is Parkin-dependent.[1][2] | Use a cell line known to express adequate levels of Parkin, or consider overexpressing Parkin in your cell line of interest. |
| Inadequate assay sensitivity: The method used to detect mitophagy may not be sensitive enough. | Utilize a sensitive and specific mitophagy reporter, such as the mito-Keima assay, which relies on a pH-sensitive fluorescent protein targeted to the mitochondria. | |
| Incorrect timing of observation: The peak of mitophagy may occur at a different time point in your specific cell model. | Perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the optimal time point for observing mitophagy. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, sonicate the vial for 10-15 minutes and gently warm to 60°C.[1][3]
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
Protocol 2: In Vitro Mitophagy Induction Assay
This protocol is adapted for U2OS cells stably expressing Parkin and a mitochondrial reporter.
-
Cell Seeding: Seed Parkin-expressing U2OS cells in a suitable plate format (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1.56 µM to 25 µM) or a vehicle control (DMSO).[2][3]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[2][3]
-
Analysis of Mitochondrial Morphology: After incubation, cells can be fixed and stained with a mitochondrial marker (e.g., MitoTracker Red) and imaged by fluorescence microscopy. Assess changes in mitochondrial morphology from a filamentous network to a more fragmented and rounded appearance, which is indicative of mitochondrial fission, a prerequisite for mitophagy.[2][3]
-
Quantification of Mitophagy: For a quantitative assessment, use a fluorescent mitophagy reporter like mito-Keima. Analyze the cells by flow cytometry or fluorescence microscopy to measure the shift in fluorescence, which indicates the delivery of mitochondria to the acidic lysosomal environment.
Protocol 3: Neuroprotection Assay against 6-OHDA Toxicity
This protocol is designed for the SH-SY5Y neuroblastoma cell line.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density for a viability assay.
-
Pre-treatment with this compound: After 24 hours, pre-treat the cells with fresh culture medium containing this compound (e.g., 5 µM or 10 µM) or a vehicle control for 1-2 hours.
-
Induction of Neurotoxicity: Add 6-hydroxydopamine (6-OHDA) to the wells to a final concentration of 35 µM.
-
Incubation: Incubate the cells for an additional 16 hours.[3]
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. An increase in cell viability in the this compound treated groups compared to the 6-OHDA alone group indicates a neuroprotective effect.
Visualizations
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: Role of GSK-3 in the Wnt/β-catenin signaling pathway and its inhibition.
Caption: Inhibition of GSK-3 in the insulin signaling pathway.
References
Technical Support Center: GSK3-IN-3 Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK3-IN-3, a non-ATP competitive GSK-3 inhibitor and mitophagy inducer.[1] The information is tailored for researchers, scientists, and drug development professionals to aid in the refinement of experimental protocols for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3) with an IC50 of 3.01 μM.[1] Unlike many other kinase inhibitors, it is non-ATP and non-substrate competitive.[1] Its primary mechanisms of action include the inhibition of GSK-3 and the induction of Parkin-dependent mitophagy, the process of selective degradation of mitochondria by autophagy.[1][2]
Q2: What are the key signaling pathways affected by this compound?
A2: By inhibiting GSK-3, this compound can modulate multiple downstream signaling pathways. GSK-3 is a key regulator in several cellular processes, and its inhibition can lead to the stabilization of β-catenin and activation of the Wnt signaling pathway.[3][4] Additionally, GSK-3 is involved in the PI3K/Akt/mTOR signaling network, and its inhibition can influence cell survival, proliferation, and metabolism.[3][5] this compound's role as a mitophagy inducer also implicates it in cellular quality control and homeostasis.[1][2]
Q3: What is the recommended starting concentration and incubation time for this compound in cell culture experiments?
A3: The optimal concentration and incubation time for this compound are cell-line dependent. However, based on published data, a good starting point for many cell lines is a concentration range of 1 μM to 25 μM with an incubation time of 24 hours. For example, in Parkin-expressing U2OS-iMLS cells, concentrations between 1.56-25 μM for 24 hours have been shown to induce mitochondrial fission, and 25 μM for 24 hours induces mitophagy.[1] In SH-SY5Y cells, concentrations of 5 μM and 10 μM have demonstrated neuroprotective effects.[1] It is crucial to perform a dose-response and time-course experiment for each specific cell line to determine the optimal conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable.[1] Always refer to the manufacturer's specific instructions for solubility and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect on target protein (e.g., β-catenin stabilization). | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Poor solubility or stability of this compound in culture media. | Ensure the final DMSO concentration in the culture media is low (typically <0.1%) to avoid solvent-induced toxicity and ensure proper solubility. Prepare fresh dilutions from a frozen stock for each experiment. | |
| Cell line is resistant to this compound. | Consider the expression levels of GSK-3α and GSK-3β in your cell line. Some cell lines may have compensatory mechanisms that circumvent GSK-3 inhibition.[6] | |
| High cell toxicity or unexpected off-target effects. | This compound concentration is too high. | Reduce the concentration of this compound. Determine the IC50 for cell viability in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is as low as possible and include a vehicle-only control in your experiments. | |
| Off-target effects of the inhibitor. | While this compound is described as a specific GSK-3 inhibitor, all small molecules have the potential for off-target effects.[7] Consider using another GSK-3 inhibitor with a different chemical structure as a control to confirm that the observed phenotype is due to GSK-3 inhibition. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition. |
| Degradation of this compound. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Inconsistent experimental procedure. | Standardize all steps of the protocol, including incubation times, reagent concentrations, and washing steps. | |
| Difficulty in detecting mitophagy. | Inappropriate assay or time point. | Mitophagy is a dynamic process. Use multiple assays to confirm its induction, such as fluorescence microscopy of Parkin translocation to mitochondria (in Parkin-expressing cells), Western blotting for mitophagy markers (e.g., PINK1, Parkin, LC3-II), or electron microscopy. Optimize the time point for observation after this compound treatment. |
| Cell line does not express sufficient levels of Parkin. | This compound is a Parkin-dependent mitophagy inducer.[1] Ensure your cell line expresses adequate levels of Parkin or use a cell line engineered to express Parkin. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound and other relevant GSK-3 inhibitors in various cell lines. This data can serve as a reference for designing experiments.
Table 1: this compound Activity in Specific Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| U2OS-iMLS (Parkin-expressing) | Mitophagy Induction | 25 µM | 24 hours | Induction of Parkin-dependent mitophagy. | [1] |
| U2OS-iMLS (Parkin-expressing) | Mitochondrial Morphology | 1.56 - 25 µM | 24 hours | Induced mitochondrial fission. | [1] |
| SH-SY5Y | Neuroprotection | 5 µM, 10 µM | - | Neuroprotection against 6-OHDA. | [1] |
| SH-SY5Y | Cell Viability | IC50 = 2.57 µM | - | Inhibition of cell growth. | [1] |
Table 2: IC50 Values of Various GSK-3 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | IC50 Value | Reference |
| This compound | General | 3.01 µM (enzymatic assay) | [1] |
| Lithium Chloride (LiCl) | Colon Cancer Cell Line | 98.92 ± 0.64 mM | [8] |
| AR-A014418 | Pancreatic Cancer Cell Lines | Varies by cell line | [3] |
| SB216763 | Melanoma Cell Lines | 20 µM (effective concentration) | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for β-catenin Stabilization
This protocol outlines the steps to detect changes in β-catenin levels following this compound treatment.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or β-actin) to normalize protein levels.[10]
Immunofluorescence for Parkin Translocation (in Parkin-expressing cells)
This protocol is for visualizing the translocation of Parkin to mitochondria upon mitophagy induction.
Materials:
-
This compound
-
Cells expressing a fluorescently tagged Parkin (e.g., YFP-Parkin)
-
MitoTracker Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
In the last 30 minutes of incubation, add MitoTracker Red CMXRos to the medium to stain mitochondria.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides using a mounting medium.
-
Visualize the cells using a confocal microscope. Look for the co-localization of YFP-Parkin (green) with mitochondria (red), indicating Parkin translocation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of key signaling pathways regulated by GSK-3 and the points of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GSK-3 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycogen Synthase Kinase-3 promotes cell survival, growth and PAX3 levels in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in Gsk3-IN-3 experiments
Welcome to the technical support center for Gsk3-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges during experiments involving this dual-function molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is a small molecule that functions as both a Glycogen Synthase Kinase 3 (GSK-3) inhibitor and an inducer of mitophagy.[1][2][3][4] It has an IC50 value of 3.01 μM for GSK-3.[1][3] Notably, it is a non-ATP and non-substrate competitive inhibitor.[1][2][3] Its ability to induce mitophagy is dependent on the presence of Parkin.[1][2][3]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO. For optimal dissolution, warming the solution to 60°C and using sonication is recommended.[2] Stock solutions can be stored at -20°C for one month or at -80°C for up to six months.[5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.[5]
Q3: What are the known off-target effects of this compound?
While specific off-target screening data for this compound is not extensively published, its nature as a non-ATP competitive inhibitor may offer greater selectivity compared to ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases.[6][7][8] However, as with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. It is recommended to perform control experiments and consider kinase profiling assays to assess selectivity in your specific experimental system.
Q4: Can this compound be used in animal studies?
While this compound has been shown to be neuroprotective in in vitro models, its in vivo efficacy and safety profile are not yet well-documented in publicly available literature.[1][3] Researchers planning in vivo experiments should conduct preliminary pharmacokinetic and toxicity studies.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | This compound has limited aqueous solubility. The final concentration of DMSO in the medium may be too low to maintain solubility. | - Ensure the final DMSO concentration in your cell culture medium is at a level that maintains the solubility of this compound (typically ≤0.5%). - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. - After diluting in medium, vortex or gently mix immediately and inspect for any precipitation. - Consider using a serum-free medium for the initial treatment period if serum components are suspected of causing precipitation. |
| Inconsistent or no GSK-3 inhibition observed. | - Incorrect concentration: The effective concentration can vary between cell lines. - Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. - Assay sensitivity: The method used to detect GSK-3 inhibition may not be sensitive enough. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. - Use a reliable method to measure GSK-3 activity, such as Western blotting for phosphorylated GSK-3 substrates (e.g., β-catenin, Tau) or an in vitro kinase assay.[7][9][10] |
| High background or variable results in in vitro kinase assays. | - Non-specific binding: The inhibitor may bind to other components of the assay. - Assay conditions: The ATP concentration can influence the results of ATP-competitive inhibitors, though this is less of a concern for the non-ATP competitive this compound. | - Include appropriate controls, such as a no-enzyme control and a vehicle control (DMSO). - Optimize the concentrations of the enzyme, substrate, and inhibitor. - Since this compound is non-ATP competitive, varying ATP concentrations should not significantly alter its IC50, which can be a useful control experiment to confirm its mechanism of action.[6] |
| No induction of mitophagy observed. | - Cell line lacks Parkin: this compound-induced mitophagy is Parkin-dependent.[1][2][3] - Insufficient incubation time or concentration: Mitophagy is a dynamic process that requires adequate time and stimulus. - Detection method: The assay used to measure mitophagy may not be optimal. | - Use a cell line that expresses sufficient levels of Parkin (e.g., U2OS cells stably expressing Parkin). - Perform a time-course and dose-response experiment. For example, in U2OS-Parkin cells, concentrations ranging from 1.56 to 25 μM for 24 hours have been used.[1] - Utilize established methods for detecting mitophagy, such as fluorescence microscopy to observe Parkin recruitment to mitochondria or Western blotting for the degradation of mitochondrial proteins. |
Quantitative Data
Table 1: Comparison of IC50 Values for Various GSK-3 Inhibitors
| Inhibitor | Type | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Reference |
| This compound | Non-ATP Competitive | 3010 | - | [1][3] |
| Tideglusib | Non-ATP Competitive | 60 | - | [11] |
| LY2090314 | ATP Competitive | 0.9 | 1.5 | [11] |
| SB-415286 | ATP Competitive | - | 31 (Ki) | [11] |
| BRD3731 | ATP Competitive | 15 | 215 | [11] |
| BRD0705 | ATP Competitive | 515 | 66 | [11] |
| COB-187 | ATP Competitive | 11 | 22 | [11] |
| Manzamine A | Non-ATP Competitive | 10000 | - | [12] |
| Zinc (Zn2+) | Metal Competitive | 15000 | - | [13] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro GSK-3 Kinase Assay
This protocol is a general guideline for a luminescence-based kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to create a range of concentrations. Then, dilute these into the kinase assay buffer. The final DMSO concentration in the assay should be consistent across all wells and typically below 1%.
-
Prepare kinase reaction mix: In each well of a 96-well plate, add the GSK-3β enzyme and the GSK-3 substrate peptide diluted in kinase assay buffer.
-
Add inhibitor: Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detect ADP formation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Induction of Mitophagy in U2OS-Parkin Cells
This protocol describes how to induce and assess mitophagy in U2OS cells stably expressing Parkin using this compound.
Materials:
-
U2OS cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MitoTracker™ Red CMXRos (optional, for visualizing mitochondria)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed the U2OS-Parkin cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1.56 µM to 25 µM) for 24 hours.[1] Include a vehicle control (DMSO).
-
(Optional) Mitochondrial Staining: 30 minutes before the end of the incubation, add MitoTracker™ Red CMXRos to the medium according to the manufacturer's instructions to label mitochondria.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Microscopy: Acquire images using a fluorescence microscope. Observe the colocalization of YFP-Parkin with mitochondria. In cells undergoing mitophagy, Parkin will translocate from the cytoplasm and form puncta on the mitochondria.
-
Quantification: Quantify the number of cells with Parkin puncta or the number of Parkin puncta per cell to assess the extent of mitophagy induction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Workflow of this compound induced Parkin-dependent mitophagy.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]
- 2. First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of the phosphorylation of beta-catenin at the GSK-3 priming site Ser45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and characterization of GSK-3 mutants and their effect on beta-catenin phosphorylation in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for working with Gsk3-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gsk3-IN-3, a non-ATP competitive GSK-3 inhibitor and mitophagy inducer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It functions as a non-ATP and non-substrate competitive inhibitor with an IC50 of 3.01 μM.[1][2] Additionally, this compound is a known inducer of mitophagy, the selective degradation of mitochondria by autophagy, in a Parkin-dependent manner.[1][2]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in studies related to:
-
Neuroprotection: It has shown neuroprotective effects in in vitro models of Parkinson's disease by protecting against 6-hydroxydopamine (6-OHDA)-induced cell death in SH-SY5Y cells.[1][2]
-
Mitophagy Research: As a Parkin-dependent mitophagy inducer, it is a valuable tool for studying the mechanisms of mitochondrial quality control.[1][2]
-
GSK-3 Signaling: Its non-ATP competitive nature makes it useful for investigating the specific roles of GSK-3 in various signaling pathways, potentially with fewer off-target effects compared to ATP-competitive inhibitors.[3]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For a stock solution, it is recommended to dissolve it in fresh, anhydrous DMSO at a concentration of up to 8.7 mM (3.8 mg/mL).[2] To aid dissolution, sonication and warming to 60°C may be necessary.[2] Stock solutions should be stored at -20°C for up to 3 years (powder) or in solvent at -80°C for up to 1 year.[2]
Q4: What is the recommended working concentration for this compound in cell culture experiments?
A4: The optimal working concentration will vary depending on the cell line and the specific assay. However, based on published data:
-
For inducing mitophagy and mitochondrial fission in Parkin-expressing U2OS-iMLS cells, a concentration range of 1.56-25 μM for 24 hours has been used.[1][2]
-
For neuroprotection studies in SH-SY5Y cells, concentrations of 5 μM and 10 μM have been shown to be effective.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| GSK-3 Inhibition (IC50) | 3.01 μM | N/A | [1][2] |
| Mitophagy Induction | 1.56-25 μM (24h) | U2OS-iMLS-Parkin | [1][2] |
| Neuroprotection (vs. 6-OHDA) | 5-10 μM | SH-SY5Y | [1][2] |
| Cytotoxicity (IC50) | 1.01 - 6.52 µM | Glioma Cell Lines (U251, U87, GBM1, GBM4) | [4] |
| Cytotoxicity (IC50) | 2.5 - 2.9 µM | Normal Human Astrocytes (NHA), Normal Progenitor Cells (NP1s) | [4] |
Experimental Protocols
Protocol 1: Induction of Mitophagy in U2OS-iMLS-Parkin Cells
Objective: To induce and observe Parkin-dependent mitophagy using this compound.
Materials:
-
U2OS-iMLS-Parkin cells
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microscopy-grade plates or dishes
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed U2OS-iMLS-Parkin cells onto glass-bottom dishes or plates suitable for fluorescence microscopy at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Treatment: The following day, treat the cells with this compound at a final concentration ranging from 1.56 μM to 25 μM. Include a vehicle control (DMSO) and a positive control (e.g., a known mitophagy inducer like CCCP or Oligomycin/Antimycin A).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Imaging: After 24 hours, visualize the cells using a fluorescence microscope. In U2OS-iMLS-Parkin cells, mitophagy can be assessed by observing the translocation of Parkin to the mitochondria and the subsequent clearance of mitochondrial markers. Changes in mitochondrial morphology, such as fission (fragmentation), are also indicative of the early stages of mitophagy.[1][2]
-
Quantification (Optional): Quantify the degree of mitophagy by measuring the colocalization of Parkin with a mitochondrial marker (e.g., MitoTracker) or by quantifying the total mitochondrial mass per cell.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the neuroprotective effects of this compound against 6-OHDA-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-hydroxydopamine (6-OHDA) solution (prepare fresh)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Pre-treatment with this compound: Pre-treat the cells with this compound at final concentrations of 5 μM and 10 μM for 2 hours. Include a vehicle control (DMSO).
-
Induction of Toxicity: After the pre-treatment period, add freshly prepared 6-OHDA to the wells to a final concentration that induces significant cell death (e.g., 50-100 μM, to be optimized for your specific cell line and conditions).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Assessment of Cell Viability: After the incubation period, measure cell viability using a standard assay such as MTT or PrestoBlue according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-6-OHDA-exposed control cells. An increase in cell viability in the this compound treated groups compared to the 6-OHDA only group indicates a neuroprotective effect.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of GSK-3 activity | - Incorrect concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.- Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[1] |
| Unexpected cytotoxicity | - High concentration: The concentration of this compound may be in the cytotoxic range for the cell line being used.- Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | - Determine the cytotoxic IC50 for your cell line and use concentrations well below this value.[4]- Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). |
| Inconsistent results between experiments | - Variability in cell culture: Cell passage number, confluency, and overall health can affect the response to treatment.- Inconsistent compound preparation: Variations in dissolving and diluting the compound can lead to different effective concentrations. | - Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment.- Follow a standardized protocol for preparing and diluting this compound stock solutions. |
| No induction of mitophagy | - Cell line does not express sufficient Parkin: this compound induces Parkin-dependent mitophagy.- Insensitive assay: The method used to detect mitophagy may not be sensitive enough. | - Use a cell line known to express functional Parkin, or transfect your cells with a Parkin expression vector.[1][2]- Use multiple methods to assess mitophagy, such as fluorescence microscopy for Parkin translocation and mitochondrial morphology, and Western blotting for mitophagy markers (e.g., LC3-II, p62). |
| Off-target effects observed | - Non-specific binding: Although this compound is a non-ATP competitive inhibitor, off-target effects are still possible, especially at high concentrations. | - Use the lowest effective concentration of this compound.- Include appropriate controls, such as another GSK-3 inhibitor with a different mechanism of action, to confirm that the observed effects are due to GSK-3 inhibition. |
Visualizations
Caption: Mechanism of non-ATP competitive inhibition by this compound.
Caption: this compound induced Parkin-dependent mitophagy pathway.
Caption: Effect of this compound on the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of glycogen synthase kinase 3 beta attenuates 6-hydroxydopamine-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gsk3-IN-3 quality control and validation
Welcome to the technical support center for Gsk3-IN-3, a valuable tool for researchers studying cellular signaling and mitophagy. This guide provides essential information on quality control, validation, and troubleshooting for experiments involving this non-ATP competitive GSK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). It functions as a non-ATP competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase.[1] Its primary reported biological activities are the inhibition of GSK3 and the induction of Parkin-dependent mitophagy.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. To avoid degradation, it is advisable to prepare single-use aliquots and avoid repeated freeze-thaw cycles.[1]
Q3: What is the typical IC50 value for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound against GSK-3 is approximately 3.01 μM.[1][2][3][4]
Q4: How can I confirm the identity and purity of my this compound sample?
A4: The identity and purity of this compound should be verified using standard analytical techniques. A typical Certificate of Analysis (CoA) from a reputable supplier will include data from High-Performance Liquid Chromatography (HPLC) to assess purity (typically >98%), Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[5][6]
Quality Control and Validation
Ensuring the quality of your this compound is critical for reproducible experimental results. Below are key quality control parameters and validation experiments.
Table 1: this compound Quality Control Parameters
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Molecular Weight | 429.55 g/mol | Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Validation
It is crucial to validate the activity of this compound in your specific experimental system. Here are key validation experiments:
-
In Vitro Kinase Assay: To confirm the inhibitory activity of this compound on GSK3, perform a kinase assay using recombinant GSK3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. Measure the phosphorylation of the substrate in the presence and absence of varying concentrations of this compound to determine the IC50 value.
-
Western Blot Analysis: In a cell-based assay, treat cells with this compound and analyze the phosphorylation status of known GSK3 substrates. A common substrate is β-catenin. Inhibition of GSK3 should lead to a decrease in the phosphorylation of β-catenin at specific sites (e.g., Ser33/37/Thr41), resulting in its stabilization and accumulation.
-
Mitophagy Induction Assay: Since this compound is a known mitophagy inducer, its activity can be validated by assessing markers of mitophagy. This can be done using fluorescence microscopy to observe the colocalization of mitochondria with autophagosomes (e.g., using MitoTracker and LC3 reporters) or by Western blot to measure the degradation of mitochondrial proteins.
Troubleshooting Guides
In Vitro Kinase Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or low inhibition observed | Incorrect assay conditions. | Ensure the kinase and substrate concentrations are appropriate. Verify the activity of the recombinant GSK3 enzyme. |
| Inactive this compound. | Check the storage and handling of the compound. Test a fresh aliquot. | |
| This compound is a non-ATP competitive inhibitor. | Vary the ATP concentration in your assay. The IC50 of a non-ATP competitive inhibitor should not change significantly with different ATP concentrations. | |
| High background signal | Non-specific binding or substrate phosphorylation. | Optimize blocking steps and washing procedures. Include appropriate controls (e.g., no enzyme, no substrate). |
| Inconsistent results | Pipetting errors or reagent instability. | Use calibrated pipettes and prepare fresh reagents. Ensure proper mixing of all components. |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| No effect on GSK3 substrate phosphorylation | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. |
| Poor cell permeability. | Ensure complete dissolution of this compound in DMSO before adding to the cell culture medium. The final DMSO concentration should typically be below 0.5%. | |
| Cell toxicity observed | High concentration of this compound or DMSO. | Determine the maximum non-toxic concentration of this compound and DMSO for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| No induction of mitophagy | Cell line may not be suitable (e.g., lacks Parkin expression). | This compound induces Parkin-dependent mitophagy. Use a cell line that expresses Parkin or co-transfect with a Parkin expression vector. |
| Insufficient incubation time. | Mitophagy is a process that takes time. Perform a time-course experiment (e.g., 6, 12, 24 hours) to observe mitophagy induction. | |
| Difficulty in interpreting mitophagy data | Mitophagic flux is not being measured. | To distinguish between an increase in autophagosome formation and a blockage of their degradation, perform the assay in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine). An accumulation of autophagosomes in the presence of the inhibitor indicates an increase in flux.[7] |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Stabilization
-
Cell Culture and Treatment: Plate your cells of interest (e.g., HEK293T, SH-SY5Y) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against total β-catenin overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. An increase in the total β-catenin protein level indicates GSK3 inhibition.
Protocol 2: Mitophagy Assessment by Fluorescence Microscopy
-
Cell Transfection and Staining: Plate cells on glass coverslips. If your cell line does not endogenously express fluorescently tagged LC3, transfect the cells with a plasmid encoding a fluorescent LC3 protein (e.g., GFP-LC3 or RFP-LC3). Twenty-four hours post-transfection, stain the mitochondria with a fluorescent dye such as MitoTracker Deep Red according to the manufacturer's protocol.
-
This compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration (e.g., 10 µM for 24 hours). Include a vehicle control. In parallel, for assessing mitophagic flux, treat a set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 4 hours of the this compound treatment.
-
Cell Fixation and Imaging: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and wash again. Mount the coverslips on microscope slides.
-
Image Acquisition: Acquire images using a confocal or fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
Image Analysis: Quantify the colocalization between the LC3 puncta (autophagosomes) and the mitochondria. An increase in the number of LC3 puncta colocalizing with mitochondria in this compound-treated cells compared to the control indicates mitophagy induction. An even greater accumulation of these colocalized puncta in the presence of a lysosomal inhibitor confirms an increase in mitophagic flux.[7]
Visualizations
Caption: Overview of GSK3 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for this compound validation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. proqinase.com [proqinase.com]
- 6. SGC-GSK3-1 ≥98% (HPLC) | 844441-56-1 [sigmaaldrich.com]
- 7. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of GSK-3 Inhibitors: Gsk3-IN-3 vs. CHIR-99021
A Guide for Researchers and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that serves as a pivotal negative regulator in numerous intracellular signaling pathways, including the Wnt/β-catenin, insulin, and neurotrophic factor pathways.[1][2][3] Its dysregulation is implicated in a wide array of pathologies, such as neurodegenerative diseases, type 2 diabetes, and cancer, making it a prominent target for therapeutic intervention.[4][5] This guide provides a detailed, objective comparison of two widely used small molecule inhibitors of GSK-3: Gsk3-IN-3 and CHIR-99021, focusing on their mechanism, potency, selectivity, and applications, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Binding Sites
The primary mechanistic distinction between this compound and CHIR-99021 lies in their mode of binding to the GSK-3 enzyme.
-
CHIR-99021 is a potent, ATP-competitive inhibitor.[6] It binds to the highly conserved ATP-binding pocket of GSK-3, preventing the transfer of a phosphate group from ATP to the substrate.[5] By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the canonical Wnt signaling pathway.[7] This leads to the stabilization and nuclear translocation of β-catenin, where it activates TCF/LEF family transcription factors, making CHIR-99021 a potent activator of Wnt signaling.[1][8]
-
This compound operates through a distinct, non-ATP-competitive mechanism.[9][10] It is described as neither ATP nor substrate competitive, suggesting it binds to an allosteric site on the GSK-3 enzyme.[9] This mode of inhibition can offer a higher degree of selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket.[11] A notable downstream effect of this compound is the induction of Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria, which is linked to its neuroprotective properties.[9][10][12]
Data Presentation: Potency and Selectivity
Quantitative data reveals a significant difference in potency between the two inhibitors. CHIR-99021 is orders of magnitude more potent than this compound.
| Parameter | This compound | CHIR-99021 |
| Target | GSK-3 | GSK-3α / GSK-3β |
| Mechanism | Non-ATP, Non-substrate competitive | ATP-competitive |
| IC₅₀ | 3.01 µM[9][10] | 10 nM (GSK-3α) / 6.7 nM (GSK-3β)[13][14] |
| Ki | Not Reported | 9.8 nM[15] |
| Known Off-Targets | Not extensively reported | Low activity against a large panel of kinases, but can inhibit >20 other kinases at higher concentrations.[13][16] |
| Primary Application | Mitophagy induction, Neuroprotection | Wnt pathway activation, Stem cell maintenance |
Table 1. Comparative quantitative data for this compound and CHIR-99021.
CHIR-99021 is widely regarded as one of the most selective GSK-3 inhibitors available.[1][13] However, kinome screening has shown it can have off-target effects at higher concentrations.[16] The broader selectivity profile for this compound is not as extensively documented in available literature.
Signaling Pathway Context: The Wnt/β-Catenin Cascade
Both inhibitors impact the Wnt/β-catenin pathway by preventing GSK-3-mediated degradation of β-catenin. The diagram below illustrates this process. In the "OFF" state, GSK-3 is active within a "destruction complex" and phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. In the "ON" state, either through Wnt ligand binding or the addition of a GSK-3 inhibitor, GSK-3 is inactivated, allowing β-catenin to accumulate and activate gene transcription.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the IC₅₀ value of a GSK-3 inhibitor.
Objective: To measure the concentration-dependent inhibition of GSK-3β activity by this compound or CHIR-99021.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (this compound, CHIR-99021) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Serial Dilution: Prepare a serial dilution series of each inhibitor in DMSO. For CHIR-99021, start with a high concentration (e.g., 1 µM) and dilute down to the pM range. For this compound, start higher (e.g., 100 µM) and dilute down to the nM range. Prepare a DMSO-only control.
-
Reaction Setup: In each well of the plate, add the components in the following order:
-
Kinase buffer.
-
1 µL of inhibitor dilution (or DMSO for control).
-
GSK-3β enzyme solution (final concentration ~0.5-1 ng/µL).
-
Substrate peptide solution (final concentration ~0.2 µg/µL).
-
-
Initiate Reaction: Start the kinase reaction by adding ATP solution (final concentration ~10-25 µM). The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add an equal volume of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add double the initial reaction volume of Kinase Detection Reagent to all wells. This converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Wnt Signaling Assay (TOP/FOP Flash Reporter)
Objective: To measure the activation of Wnt/β-catenin signaling in response to GSK-3 inhibition.
Materials:
-
HEK293T or other suitable cell line
-
Mirus TCF/LEF Reporter Kit (or individual TOPFlash and FOPFlash plasmids)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 24-well plate with the TOPFlash (contains TCF/LEF binding sites driving firefly luciferase) or FOPFlash (mutated binding sites, negative control) plasmid, along with the Renilla luciferase control plasmid.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, CHIR-99021, or DMSO (vehicle control).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay:
-
Transfer 20 µL of cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (TOP/FOP Flash signal).
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction (normalization signal).
-
-
Data Analysis: For each well, normalize the firefly luciferase reading to the Renilla luciferase reading. Calculate the fold change in reporter activity for inhibitor-treated cells relative to the DMSO-treated control cells.
Summary and Recommendations
CHIR-99021 and This compound are both valuable tools for studying GSK-3, but their distinct properties make them suitable for different applications.
-
Choose CHIR-99021 for:
-
Choose this compound for:
The choice of inhibitor should be guided by the specific experimental goals, the required potency, and the desired mechanism of action. For general, potent GSK-3 inhibition and Wnt activation, CHIR-99021 remains the gold standard. For studies focused on allosteric modulation or the specific induction of mitophagy, this compound presents a compelling alternative.
References
- 1. agscientific.com [agscientific.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. reprocell.com [reprocell.com]
- 8. agscientific.com [agscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
- 13. stemcell.com [stemcell.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GSK-3 Inhibitors for Neuroprotection: GSK3-IN-3 vs. Tideglusib
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the promising targets is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in the pathology of various neurodegenerative diseases. This guide provides a detailed, objective comparison of two notable GSK-3 inhibitors, GSK3-IN-3 and Tideglusib, summarizing their mechanisms of action, and presenting available experimental data on their neuroprotective efficacy.
Executive Summary
Both this compound and Tideglusib are inhibitors of GSK-3 and have demonstrated neuroprotective properties in preclinical studies. Tideglusib, a non-ATP competitive inhibitor, has been more extensively studied, with a significantly lower IC50 value, indicating higher potency in inhibiting GSK-3β. It has shown efficacy in various models of neurodegeneration, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), and has progressed to clinical trials. This compound, a non-ATP and non-substrate competitive inhibitor, has also shown neuroprotective potential, particularly in a Parkinson's disease model, but has been less extensively characterized. Direct comparative studies under identical experimental conditions are lacking, making a definitive declaration of superiority challenging. This guide presents the available data to aid researchers in making informed decisions for their specific research needs.
Mechanism of Action
Both compounds exert their effects by inhibiting GSK-3, a key regulator of numerous cellular processes, including apoptosis, inflammation, and tau phosphorylation.
This compound is a non-ATP and non-substrate competitive inhibitor of GSK-3. Its unique mechanism of action may offer a distinct pharmacological profile compared to ATP-competitive inhibitors.[1]
Tideglusib is a non-ATP competitive inhibitor of GSK-3β.[2][3] It binds to a site distinct from the ATP-binding pocket, leading to irreversible inhibition of the enzyme.[4] This mode of inhibition can offer greater selectivity and a longer duration of action.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Tideglusib from various in vitro and in vivo studies. It is crucial to note that these data are not from head-to-head comparisons and experimental conditions vary between studies.
Table 1: In Vitro Efficacy - GSK-3 Inhibition
| Compound | Target | IC50 | Assay Conditions | Source |
| This compound | GSK-3 | 3.01 µM | Not specified | [1] |
| Tideglusib | GSK-3β (Wild-Type) | 5 nM | Not specified | |
| Tideglusib | GSK-3β | 60 nM | Cell-free assay |
Table 2: In Vitro Neuroprotection
| Compound | Model | Endpoint | Key Findings | Source |
| This compound | 6-OHDA-induced toxicity in SH-SY5Y cells | Neuroprotection | Shows neuroprotective effects | [1] |
| Tideglusib | Ethacrynic acid-induced toxicity in SH-SY5Y cells | Cell Viability | Prevented cell death | [5][6][7] |
| Tideglusib | MPP+-induced toxicity in SH-SY5Y cells | Cell Viability | Dose-dependent increase in cell viability | |
| Tideglusib | Hypoxia-ischemia in neonatal mouse brain | Infarct Volume | Significantly reduced cerebral infarct volume | [8] |
| Tideglusib | Ischemia/Reperfusion in rat model | Apoptosis Markers | Ameliorated altered expressions of pGSK-3β S9, Bcl-2, and Bax | [9][10] |
Table 3: In Vivo Neuroprotection
| Compound | Model | Key Findings | Source | |---|---|---|---|---| | Tideglusib | APP/tau transgenic mice (Alzheimer's model) | Reduced tau phosphorylation, amyloid deposition, and neuronal loss; improved spatial memory. |[2][3][11] | | Tideglusib | MPTP-induced mouse model (Parkinson's model) | Exhibited significant neuroprotection at higher doses. | | | Tideglusib | Prp-hTDP-43A315T mouse model (ALS model) | Reduced increased TDP-43 phosphorylation in the spinal cord. |[7] | | Tideglusib | Progressive Supranuclear Palsy (Clinical Trial) | Reduced the progression of brain atrophy. |[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Induction of Toxicity: Treat the cells with a neurotoxin (e.g., 6-OHDA, MPP+, ethacrynic acid) at a predetermined concentration to induce cell death.
-
Inhibitor Treatment: Co-treat or pre-treat the cells with various concentrations of this compound or Tideglusib.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, Bcl-2, Bax, p-GSK-3β).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available evidence suggests that both this compound and Tideglusib are promising GSK-3 inhibitors with neuroprotective potential. Tideglusib has been more extensively investigated, demonstrating high potency and efficacy in a broader range of preclinical models and has progressed to clinical trials. This compound, with its distinct mechanism of action, warrants further investigation to fully elucidate its therapeutic potential. The lack of direct comparative studies is a significant gap in the literature. Future head-to-head studies are essential for a definitive comparison of their neuroprotective efficacy and to guide the selection of the most promising candidate for further development in the treatment of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tideglusib, a chemical inhibitor of GSK3β, attenuates hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tideglusib Ameliorates Ischemia/Reperfusion Damage by Inhibiting GSK-3β and Apoptosis in Rat Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Tideglusib reduces progression of brain atrophy in progressive supranuclear palsy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Gsk3-IN-3: A Comparative Guide to its Mitophagy-Inducing Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gsk3-IN-3's effect on mitophagy, the selective degradation of mitochondria by autophagy. This compound is a known inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and has emerged as an inducer of mitophagy, a critical process for mitochondrial quality control. Dysfunctional mitophagy is implicated in a variety of neurodegenerative diseases, making pharmacological modulation of this pathway a significant area of therapeutic interest.
This compound: Mechanism of Action and Efficacy
This compound induces mitophagy in a Parkin-dependent manner, indicating its action through the well-established PINK1/Parkin signaling pathway.[1][2][3] It functions as a non-ATP nor substrate competitive inhibitor of GSK-3 with an IC50 value of 3.01 μM.[3]
Comparative Data on Mitophagy Induction
While direct head-to-head quantitative comparisons with other mitophagy inducers are limited in publicly available literature, existing studies provide valuable insights into the efficacy of this compound.
| Compound | Target | IC50 | Cell Line | Concentration for Mitophagy Induction | Observed Effect | Citation |
| This compound (VP07) | GSK-3 | 3.01 µM | U2OS-iMLS-Parkin | 25 µM | Induces Parkin-dependent mitophagy with restricted potency. Causes mitochondrial fission.[1][3] | [1][3] |
| FCCP | Mitochondrial Membrane Potential Uncoupler | N/A | U2OS-iMLS-Parkin | Varies (e.g., 10 µM) | Potent inducer of mitophagy, often used as a positive control. Can lead to massive mitochondrial degradation. | [1] |
| Oligomycin/Antimycin A | ATP Synthase/Complex III Inhibitors | N/A | Various | Varies | Induce mitochondrial stress and mitophagy. | |
| Other GSK-3 Inhibitors (e.g., CHIR99021, SB216763) | GSK-3 | Varies | Various | Varies | Also reported to induce autophagy/mitophagy. |
Note: The term "restricted potency" for this compound suggests that it may induce a more subtle or controlled level of mitophagy compared to potent mitochondrial damaging agents like FCCP, which could be advantageous for therapeutic applications by avoiding excessive mitochondrial clearance.
Signaling Pathway and Experimental Workflows
To validate the effect of this compound on mitophagy, a series of well-established experimental protocols are employed. Below are diagrams illustrating the proposed signaling pathway of this compound-induced mitophagy and the workflows for key validation assays.
This compound Signaling Pathway in Mitophagy
Caption: Proposed signaling pathway of this compound-induced mitophagy.
Experimental Workflow: Mito-Keima Assay
Caption: Workflow for quantifying mitophagy using the Mito-Keima assay.
Experimental Workflow: Western Blotting for Mitophagy Markers
Caption: Workflow for Western Blot analysis of mitophagy markers.
Detailed Experimental Protocols
Accurate validation of this compound's effect on mitophagy requires meticulous experimental execution. Below are detailed protocols for the key assays.
Mito-Keima Mitophagy Assay
Objective: To quantitatively measure the delivery of mitochondria to lysosomes, a hallmark of mitophagy.
Principle: Mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, it emits light at 440 nm. Upon delivery to the acidic environment of the lysosome via mitophagy, its emission shifts to 586 nm. The ratio of fluorescence at 586 nm to 440 nm provides a quantitative measure of mitophagy.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or U2OS cells stably expressing Parkin) in a suitable format (e.g., 24-well plate) to achieve 50-70% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding Mito-Keima using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the construct for 24-48 hours.
-
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing this compound at the desired concentration (e.g., 25 µM).
-
Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control for mitophagy induction (e.g., 10 µM CCCP or a combination of 10 µM Oligomycin and 4 µM Antimycin A).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., PBS containing 2% FBS).
-
Analyze the cells using a flow cytometer equipped with 405 nm and 561 nm lasers and appropriate emission filters.
-
For each sample, acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Gate on the live, single-cell population.
-
Create a ratiometric plot of the fluorescence intensity from the 561 nm excitation versus the 405 nm excitation.
-
Quantify the percentage of cells in the high-ratio gate, representing cells undergoing mitophagy.
-
Western Blotting for PINK1 and Parkin
Objective: To assess the accumulation of PINK1 and the recruitment of Parkin to mitochondria, key upstream events in the canonical mitophagy pathway.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or Parkin-expressing U2OS cells) and grow to 70-80% confluency.
-
Treat the cells with this compound, a vehicle control, and a positive control as described above.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PINK1, Parkin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest's band intensity to the loading control's intensity to compare protein levels across different conditions.
-
Conclusion
This compound represents a promising pharmacological tool for inducing mitophagy through the inhibition of GSK-3. Its Parkin-dependent mechanism of action places it within the well-characterized PINK1/Parkin pathway. While further quantitative studies are needed to directly compare its efficacy against other mitophagy inducers, the available data suggests it may offer a more controlled induction of mitophagy compared to broad-acting mitochondrial stressors. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to validate and further explore the therapeutic potential of this compound and other novel mitophagy-inducing compounds.
References
Gsk3-IN-3: A Comparative Analysis in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gsk3-IN-3, a known inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of direct comparative studies for this compound across multiple cell lines, this document summarizes the available data for this compound and provides a broader comparison with the general characteristics of other well-documented GSK-3 inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. GSK-3 is implicated in the regulation of metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been linked to various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This compound acts as a non-ATP competitive inhibitor, a characteristic that can potentially offer higher selectivity compared to ATP-competitive inhibitors.
Quantitative Analysis
Direct comparative data for this compound across a wide range of cell lines is not extensively available in the public domain. The following table summarizes the known inhibitory concentration (IC50) for this compound against its primary target and provides a general range for other GSK-3 inhibitors for comparative context.
| Compound | Target | IC50 (µM) | Cell Line(s) | Notes |
| This compound | GSK-3 | 3.01 | Not specified | Non-ATP and non-substrate competitive. |
| Other GSK-3 Inhibitors (General Range) | GSK-3α/β | 0.001 - 10 | Various cell lines | Includes ATP-competitive and non-competitive inhibitors. Potency varies significantly with chemical structure and cell type. |
Signaling Pathway of GSK-3
GSK-3 is a key regulatory kinase involved in multiple signaling pathways. Its activity is tightly controlled by phosphorylation and protein-protein interactions. The diagram below illustrates a simplified overview of the canonical Wnt/β-catenin signaling pathway, where GSK-3 plays a crucial inhibitory role.
Caption: Simplified GSK-3 signaling in the Wnt/β-catenin pathway.
Comparative Performance and Effects in Different Cell Lines
While specific comparative data for this compound is sparse, the functional consequences of GSK-3 inhibition have been extensively studied in various cell lines using other inhibitors. These studies provide a framework for predicting the potential effects of this compound.
-
Cancer Cell Lines (e.g., U2OS, HeLa, SH-SY5Y): GSK-3 is often dysregulated in cancer. Inhibition of GSK-3 can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2] In some cancer types, GSK-3 inhibitors can sensitize cells to chemotherapy.[1] The specific outcome of GSK-3 inhibition is highly context-dependent on the genetic background of the cancer cell line.[3]
-
Neuronal Cell Lines (e.g., SH-SY5Y): In the context of neurodegenerative diseases like Alzheimer's, GSK-3 is implicated in the hyperphosphorylation of tau protein.[4][5] GSK-3 inhibitors are being investigated for their potential to reduce tau pathology and protect neurons from apoptosis.
-
Stem Cells: GSK-3 inhibition is a key component of many protocols for maintaining pluripotency in embryonic stem cells and for directed differentiation into various lineages.
Off-Target Effects and Toxicity
A significant challenge in the development of kinase inhibitors is ensuring target specificity to minimize off-target effects and toxicity.
-
Selectivity: As a non-ATP competitive inhibitor, this compound may offer a better selectivity profile compared to ATP-competitive inhibitors, which can cross-react with other kinases due to the conserved nature of the ATP-binding pocket. However, comprehensive selectivity profiling data for this compound against a broad panel of kinases is not publicly available.
-
Toxicity: The toxicity of GSK-3 inhibitors can be a concern due to the enzyme's central role in numerous critical cellular functions.[6] Potential toxicities could include metabolic disturbances and effects on cell proliferation in healthy tissues. In vivo studies are necessary to fully characterize the toxicological profile of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize GSK-3 inhibitors. Specific details may need to be optimized for this compound and the cell line of interest.
In Vitro GSK-3 Kinase Assay
This assay measures the direct inhibitory effect of a compound on GSK-3 kinase activity.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate (e.g., a synthetic peptide like GS-2)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the GSK-3 enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis of GSK-3β Phosphorylation
This assay assesses the in-cell activity of a GSK-3 inhibitor by measuring the phosphorylation status of GSK-3β at Serine 9 (an inhibitory phosphorylation site).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9) and anti-total GSK-3β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-GSK-3β signal to the total GSK-3β signal.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of a GSK-3 inhibitor like this compound.
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-GSK-3β (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 (GSK3) controls deoxyglucose-induced mitochondrial biogenesis in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-GSK-3-beta (Ser9) (D3A4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Gsk3-IN-3 and Alternative GSK-3 Inhibitors for Researchers
This guide provides a comprehensive comparison of Gsk3-IN-3 with other established Glycogen Synthase Kinase 3 (GSK-3) inhibitors. It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of compounds for their experimental needs. This document summarizes key quantitative data, details experimental protocols for the validation of this compound's biological activities, and visualizes relevant signaling pathways.
Quantitative Comparison of GSK-3 Inhibitors
The following table summarizes the key parameters of this compound and a selection of alternative GSK-3 inhibitors.
| Inhibitor | IC50 | Mechanism of Action | Selectivity Notes |
| This compound | 3.01 µM[1][2][3][4] | Non-ATP competitive, Non-substrate competitive[1][2][3] | Information on kinome-wide selectivity is not readily available. |
| CHIR-99021 | GSK-3α: 10 nM, GSK-3β: 6.7 nM | ATP-competitive | Highly selective for GSK-3 over other kinases.[5] |
| SB216763 | 34.3 nM (for both GSK-3α and GSK-3β) | ATP-competitive | Minimal activity against 24 other tested protein kinases. |
| AR-A014418 | 104 nM (GSK-3β) | ATP-competitive | Highly specific for GSK-3 with no significant inhibition of 26 other kinases. |
| Lithium Chloride | ~1 mM (at physiological Mg2+ concentrations)[6][7] | Direct competitive inhibition with Mg2+ and indirect inhibition via Akt activation[6][8][9][10][11] | Inhibits other enzymes like inositol monophosphatase.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the findings reported in the primary literature[12].
Parkin-Dependent Mitophagy Induction Assay
This assay is designed to assess the ability of a compound to induce the clearance of damaged mitochondria in a Parkin-dependent manner.
Cell Line: Human osteosarcoma U2OS cells stably expressing a doxycycline-inducible mitochondrial localization signal (iMLS) fused to EGFP and mCherry (U2OS-iMLS), and the same cell line with stable expression of Parkin (U2OS-iMLS-Parkin)[12].
Protocol:
-
Seed U2OS-iMLS-Parkin cells in a 96-well plate at a density of 50,000 cells/mL[12].
-
Induce the expression of the iMLS reporter by adding 500 µg/mL doxycycline for 24 hours[12].
-
Treat the cells with this compound at various concentrations (e.g., 1.56-25 µM) for 24 hours[2][3]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., FCCP).
-
Following treatment, visualize the cells using fluorescence microscopy.
-
Quantify mitophagy by observing the loss of the pH-sensitive EGFP signal from the mitochondria (due to delivery to the acidic lysosome) while the mCherry signal remains. A decrease in the EGFP/mCherry ratio indicates mitophagy.
Neuroprotection Assay in a 6-OHDA-induced Parkinson's Disease Model
This assay evaluates the neuroprotective effects of a compound against 6-hydroxydopamine (6-OHDA)-induced cell death in a neuronal cell line.
Cell Line: Human neuroblastoma SH-SY5Y cells[2][3].
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with this compound at various concentrations (e.g., 5 µM and 10 µM) for a specified period[1][2][3].
-
Induce neurotoxicity by adding 6-OHDA to the cell culture medium. The final concentration and incubation time of 6-OHDA should be optimized to induce significant but not complete cell death (e.g., 35 µM for 16 hours)[3].
-
Assess cell viability using a standard method such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
An increase in cell viability in the this compound treated groups compared to the 6-OHDA alone group indicates a neuroprotective effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed signaling pathway for this compound-induced Parkin-dependent mitophagy.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating GSK3 as an in vivo target of lithium action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Gsk3-IN-3: A Comparative Analysis of its Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gsk3-IN-3's Performance Against Other Neuroprotective Agents
This compound, a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), has emerged as a promising neuroprotective agent. This guide provides a comparative overview of its efficacy against established neuroprotective compounds, supported by available experimental data. The information is intended to assist researchers in evaluating this compound for applications in neurodegenerative disease research and drug development.
Comparative Efficacy of GSK-3 Inhibitors
The neuroprotective potential of this compound has been demonstrated in in vitro models of Parkinson's disease, specifically in 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y neuroblastoma cells. To provide a clear comparison, the following table summarizes the inhibitory potency and reported neuroprotective effects of this compound alongside other well-known neuroprotective GSK-3 inhibitors. It is important to note that the data presented is collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Target | IC50 | Reported Neuroprotective Effects | Citation(s) |
| This compound (VP0.7) | GSK-3 | 3.01 μM | Neuroprotective against 6-OHDA-induced toxicity in SH-SY5Y cells.[1] | [1] |
| Lithium | GSK-3 (non-selective) | ~1-2 mM | Protects against glutamate-induced excitotoxicity and shows neuroprotective effects in models of various neurodegenerative diseases.[2] | [2] |
| AR-A014418 | GSK-3 | 104 nM | Protects against cell death mediated by PI3K/Akt pathway inhibition and β-amyloid-induced neurodegeneration. | |
| Tideglusib | GSK-3 | Varies by isoform | Has shown neuroprotective effects in various preclinical models of neurodegenerative diseases. |
Signaling Pathways in Neuroprotection
The neuroprotective effects of GSK-3 inhibitors are primarily mediated through the modulation of downstream signaling pathways critical for neuronal survival and function. Inhibition of GSK-3 can lead to the activation of pro-survival pathways and the suppression of apoptotic signals.
Caption: GSK-3 signaling in neuroprotection.
Experimental Protocols
A common in vitro model to assess the neuroprotective effects of compounds is the 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in the human neuroblastoma SH-SY5Y cell line. This model mimics some aspects of the dopaminergic neuron degeneration observed in Parkinson's disease.
Experimental Workflow: 6-OHDA Neurotoxicity Assay
Caption: Workflow for 6-OHDA neurotoxicity assay.
Detailed Methodology for 6-OHDA-Induced Neurotoxicity Assay in SH-SY5Y Cells
-
Cell Culture:
-
Maintain human neuroblastoma SH-SY5Y cells in a complete culture medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Plating:
-
Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and other comparative neuroprotective agents in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the compounds to the desired final concentrations in the cell culture medium.
-
Pre-treat the cells with the compounds for 1-2 hours before inducing toxicity.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in the culture medium.
-
Add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM).
-
Include control wells with untreated cells and cells treated only with 6-OHDA.
-
-
Incubation:
-
Incubate the plates for an additional 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Calculate the neuroprotective effect of each compound by comparing the viability of cells co-treated with the compound and 6-OHDA to those treated with 6-OHDA alone.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Conclusion
This compound demonstrates notable neuroprotective potential as a GSK-3 inhibitor. While direct comparative studies with other leading neuroprotective agents are limited, the available data on its inhibitory concentration and efficacy in a relevant in vitro model of Parkinson's disease suggest it is a valuable tool for neurodegeneration research. Further head-to-head comparative studies are warranted to definitively establish its efficacy relative to other GSK-3 inhibitors and neuroprotective compounds. The provided experimental protocol offers a standardized method for conducting such comparative analyses.
References
A Head-to-Head Comparison of Gsk3-IN-3 and Other Mitophagy Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gsk3-IN-3 and other prominent mitophagy inducers. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying signaling pathways to aid in the selection of appropriate tools for studying and modulating mitochondrial quality control.
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical process for maintaining cellular homeostasis. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, small molecule inducers of mitophagy are valuable research tools and potential therapeutic agents. This guide focuses on a head-to-head comparison of this compound, a selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, with other well-established mitophagy inducers.
Comparative Analysis of Mitophagy Inducers
The efficacy, mechanism, and potential liabilities of mitophagy inducers vary significantly. The following tables provide a quantitative comparison of this compound against other commonly used compounds.
Table 1: General Properties and Mechanism of Action
| Inducer | Target/Mechanism | Mode of Action | Dependence on PINK1/Parkin Pathway |
| This compound | Glycogen Synthase Kinase 3 (GSK-3) | Non-ATP competitive inhibitor | Parkin-dependent |
| CCCP | Mitochondrial membrane potential (ΔΨm) | Protonophore, dissipates ΔΨm | Primarily Parkin-dependent |
| Urolithin A | Multiple (e.g., AMPK, SIRT1, mTOR) | Natural metabolite, modulates multiple signaling pathways | Can act through both PINK1/Parkin-dependent and independent mechanisms |
| AMPK Activators (e.g., AICAR, 991) | AMP-activated protein kinase (AMPK) | Allosteric activators | Can induce mitophagy independently of PINK1/Parkin |
| SIRT1 Activators (e.g., Resveratrol, SRT1720) | Sirtuin 1 (SIRT1) | Deacetylase activators | Can promote mitophagy through various downstream effectors, including PINK1/Parkin |
Table 2: Quantitative Potency and Selectivity
| Inducer | Target IC50 / Effective Concentration for Mitophagy | Selectivity Profile | Potential Off-Target Effects |
| This compound | IC50 (GSK-3): 3.01 µM; Mitophagy induction: 1.56-25 µM in U2OS-iMLS-Parkin cells | Selective for GSK-3, non-ATP competitive. Detailed kinome-wide selectivity data is not readily available. | Potential for effects related to the inhibition of other GSK-3-mediated pathways. |
| CCCP | Mitophagy induction: 1-20 µM in various cell lines | Non-specific mitochondrial uncoupler | Global mitochondrial dysfunction, cellular toxicity at higher concentrations or prolonged exposure. |
| Urolithin A | Mitophagy induction: 10-50 µM in cell culture | Broad-spectrum activity on multiple pathways (AMPK, SIRT1, mTOR) | Potential for widespread cellular effects beyond mitophagy. |
| AMPK Activators (e.g., AICAR) | Mitophagy induction: ~0.5-2 mM (AICAR) | Targets AMPK, but can have off-target effects at higher concentrations. | Can affect cellular energy homeostasis and other AMPK-regulated processes. |
| SIRT1 Activators (e.g., Resveratrol) | Mitophagy induction: 10-50 µM (Resveratrol) | Resveratrol has numerous reported targets beyond SIRT1. | Can impact various cellular processes including inflammation and cell cycle. |
Signaling Pathways of Mitophagy Induction
The mechanisms by which these compounds initiate mitophagy are diverse. Understanding these pathways is crucial for interpreting experimental results and for targeted therapeutic development.
Caption: this compound mediated mitophagy pathway.
Caption: Signaling pathways of other common mitophagy inducers.
Experimental Protocols
Accurate and reproducible measurement of mitophagy is essential. Below are detailed protocols for commonly used assays.
Mitophagy Assessment using mt-Keima by Flow Cytometry
This method provides a quantitative measure of mitophagic flux at the single-cell level. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum from 440 nm (neutral pH in mitochondria) to 586 nm (acidic pH in lysosomes).
Experimental Workflow:
Caption: Workflow for mt-Keima based mitophagy analysis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells stably expressing mt-Keima at a suitable density.
-
Treat cells with the desired mitophagy inducer (e.g., this compound, CCCP, Urolithin A) at various concentrations and for different time points. Include a vehicle control.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Detach the cells using a gentle dissociation reagent (e.g., TrypLE).
-
Resuspend the cells in complete medium to inactivate the dissociation reagent and transfer to a FACS tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Staining (Optional):
-
For live/dead discrimination, resuspend the cell pellet in a suitable viability dye solution (e.g., a fixable viability dye) and incubate according to the manufacturer's instructions.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer equipped with lasers for exciting mt-Keima at both neutral and acidic pH (e.g., 405 nm and 561 nm lasers).
-
Collect emission at an appropriate wavelength (e.g., ~610-620 nm).
-
For each sample, record a sufficient number of events (e.g., 10,000-50,000).
-
-
Data Analysis:
-
Gate on single, live cells.
-
Create a ratiometric analysis of the fluorescence intensity from the acidic (561 nm excitation) versus the neutral (405 nm excitation) form of mt-Keima.
-
An increase in the ratio of acidic to neutral mt-Keima fluorescence indicates an increase in mitophagy.
-
Western Blot Analysis of Mitophagy Markers
This biochemical approach allows for the assessment of changes in the levels of key proteins involved in the mitophagy process.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitophagy markers overnight at 4°C. Key markers include:
-
Parkin: To assess its recruitment to mitochondria (requires mitochondrial fractionation).
-
LC3B: To monitor the conversion of LC3-I to LC3-II, indicating autophagosome formation.
-
p62/SQSTM1: To measure its degradation, which is indicative of autophagic flux.
-
Mitochondrial proteins (e.g., TOM20, COX IV): To assess the overall reduction in mitochondrial mass.
-
Phospho-TBK1, Phospho-ULK1: To investigate the activation of upstream signaling kinases.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein levels to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence Microscopy of Parkin Translocation
This imaging-based method visualizes a key step in Parkin-dependent mitophagy: the recruitment of Parkin from the cytosol to damaged mitochondria.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (preferably expressing a fluorescently tagged Parkin, e.g., YFP-Parkin) on coverslips.
-
Treat the cells with the mitophagy inducer of interest.
-
-
Mitochondrial Staining:
-
Prior to fixation, incubate the live cells with a mitochondrial dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol to label the mitochondria.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking solution (e.g., 1% BSA in PBST) for 30 minutes.
-
If not using fluorescently tagged Parkin, incubate with a primary antibody against Parkin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal or fluorescence microscope.
-
Assess the colocalization of Parkin with the mitochondrial marker. An increase in punctate Parkin staining that colocalizes with mitochondria indicates Parkin translocation and the initiation of mitophagy.
-
Conclusion
The selection of a mitophagy inducer should be guided by the specific research question and the experimental system. This compound offers a valuable tool for studying Parkin-dependent mitophagy through a distinct mechanism of GSK-3 inhibition. Its non-ATP competitive nature may confer a more specific mode of action compared to some other kinase inhibitors. However, its potency for inducing mitophagy appears to be in the low micromolar range. In contrast, CCCP provides a robust and widely used method for inducing PINK1/Parkin-mediated mitophagy through direct mitochondrial depolarization, though with the potential for off-target toxicity. Urolithin A represents a more physiologically relevant inducer with a complex, multi-targeted mechanism that may be beneficial in in vivo studies but challenging to dissect mechanistically in vitro. AMPK and SIRT1 activators provide ways to probe specific signaling nodes upstream of mitophagy.
By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions on the most appropriate mitophagy inducer and assessment methods for their studies, ultimately advancing our understanding of mitochondrial quality control in health and disease.
Evaluating the Specificity of Gsk3-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Glycogen Synthase Kinase 3 (GSK3) inhibitor, Gsk3-IN-3, against other commonly used GSK3 inhibitors. The focus of this evaluation is on the specificity of these compounds, a critical parameter in drug development and experimental biology. The information presented herein is intended to assist researchers in making informed decisions when selecting a GSK3 inhibitor for their studies.
Introduction to GSK3 and its Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] It exists in two highly homologous isoforms, GSK3α and GSK3β. Dysregulation of GSK3 activity has been implicated in various diseases, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes, making it an attractive therapeutic target.
GSK3 inhibitors are valuable tools for studying the physiological and pathological roles of this kinase. They are broadly categorized based on their mechanism of action, with the most common being ATP-competitive inhibitors that bind to the kinase's active site. However, the high conservation of the ATP-binding pocket among kinases presents a significant challenge in developing highly specific inhibitors, often leading to off-target effects.[2] this compound is described as a non-ATP nor substrate competitive inhibitor, suggesting a potentially different and more specific mode of action.[3]
Comparative Analysis of GSK3 Inhibitor Specificity
To provide a comprehensive evaluation of this compound's specificity, this guide compares it with three well-established GSK3 inhibitors: CHIR-99021, SB-216763, and Tideglusib. The comparison is based on their reported inhibitory concentrations and their selectivity profiles against a panel of kinases.
Data Presentation: Inhibitor Properties and Selectivity
| Inhibitor | Type | GSK3α IC50 | GSK3β IC50 | Notes on Selectivity |
| This compound | Non-ATP/Substrate Competitive | Not Reported | 3.01 µM[3] | Public kinome-wide selectivity data is not readily available. |
| CHIR-99021 | ATP-Competitive | 10 nM[1] | 6.7 nM[1] | Highly selective, with a 350-fold selectivity toward GSK3β over CDKs.[4] Shows moderate inhibition of BRAF, CDK2/CycE1, DYKR1B, and CDK2/CycA2.[5] |
| SB-216763 | ATP-Competitive | 34.3 nM[6] | 34.3 nM[6] | Potent and selective inhibitor of GSK3.[6] Showed 96% inhibition of GSK3β at 10 µM with little to no inhibition of 24 other kinases.[7] |
| Tideglusib | Non-ATP Competitive (Irreversible) | Not Reported | 60 nM[1] | Fails to inhibit kinases with a cysteine homologous to Cys-199 in the active site, suggesting some level of specificity. However, it has been reported to inhibit multiple kinases, indicating it may only be modestly selective. |
Summary of Findings:
-
This compound: While its non-ATP competitive nature is promising for selectivity, the lack of publicly available kinome-wide screening data makes a definitive assessment of its specificity challenging. Researchers should exercise caution and ideally perform their own selectivity profiling before use in sensitive applications.
-
CHIR-99021: Demonstrates high potency and selectivity for GSK3, although some off-target activities have been noted.[5]
-
SB-216763: Exhibits good selectivity against a smaller panel of kinases.[7]
-
Tideglusib: Its irreversible, non-ATP competitive mechanism is unique; however, evidence suggests potential for off-target effects.
Experimental Protocols
Key Experiment: Kinase Inhibitor Specificity Profiling (Competitive Binding Assay)
To evaluate the specificity of a kinase inhibitor, a common and robust method is a competitive binding assay, such as the KINOMEscan™ platform. This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Methodology:
-
Kinase Panel Selection: A comprehensive panel of purified, recombinant human kinases is selected, representing all major branches of the human kinome.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The test inhibitor (e.g., this compound) is incubated at a fixed concentration (commonly 1-10 µM) with the kinase panel and the immobilized ligand.
-
Quantification of Bound Kinase: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ assay, this is achieved by quantitative PCR (qPCR) of a DNA tag that is fused to each kinase.
-
Data Analysis: The amount of kinase bound in the presence of the test inhibitor is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test inhibitor to the kinase.
-
Selectivity Score: A selectivity score can be calculated to provide a quantitative measure of the inhibitor's specificity. For example, the S(10) score is the number of kinases inhibited by more than 90% at a 10 µM concentration, divided by the total number of kinases tested. A lower S(10) score indicates higher selectivity.[7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the context of GSK3 inhibition and the experimental approach to determining specificity, the following diagrams are provided.
Caption: GSK3 Signaling Pathways.
Caption: Kinase Selectivity Assay Workflow.
Conclusion
The specificity of a kinase inhibitor is paramount for its reliable use as a research tool and its potential as a therapeutic agent. While this compound's non-ATP competitive mechanism is an attractive feature that may confer higher selectivity, the current lack of publicly available, comprehensive kinome-wide selectivity data is a significant limitation. In contrast, inhibitors like CHIR-99021 and SB-216763 have been more extensively characterized in terms of their selectivity, providing a clearer, albeit not perfect, picture of their off-target effects. Tideglusib, while also a non-ATP competitive inhibitor, appears to have a broader off-target profile.
For researchers considering the use of this compound, it is highly recommended to either perform in-house kinase selectivity profiling or to consult with commercial providers of such services. This will ensure a more complete understanding of its activity and will strengthen the interpretation of experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
A Comparative Guide to GSK3-IN-3 for Replicating Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gsk3-IN-3 with other common Glycogen Synthase Kinase 3 (GSK3) inhibitors, offering experimental data and detailed protocols to facilitate the replication of key studies.
Introduction to GSK3 Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] GSK3 exists in two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[2] Dysregulation of GSK3 activity has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a significant therapeutic target.[3][4]
Comparative Analysis of GSK3 Inhibitors
This section provides a quantitative comparison of this compound with two widely used GSK3 inhibitors, CHIR-99021 and SB-216763. The data presented below summarizes their in vitro potency.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Applications |
| This compound | GSK3 | 3.01 µM[5] | Non-ATP and non-substrate competitive[5] | Mitophagy induction, Neuroprotection[5] |
| CHIR-99021 | GSK3α / GSK3β | 10 nM / 6.7 nM[6] | ATP-competitive | Wnt signaling activation, stem cell maintenance |
| SB-216763 | GSK3α / GSK3β | 34.3 nM[7] | ATP-competitive[7] | Autophagy activation, neuroprotection[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of GSK3 in cellular signaling and a general workflow for evaluating GSK3 inhibitors.
Caption: GSK3 Signaling Pathway Overview.
Caption: General Experimental Workflow for GSK3 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro GSK3β Kinase Assay
This protocol is a generalized procedure for measuring the in vitro activity of GSK3β and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound and other inhibitors (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, GSK3 substrate peptide, and the test inhibitor (this compound or alternatives) at various concentrations. Include a vehicle control (DMSO).
-
Enzyme Addition: Add recombinant GSK3β to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Detection:
-
Radioactive Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Method: Stop the kinase reaction and measure the generated ADP by following the manufacturer's protocol, which involves a luminescence-based readout.
-
-
Data Analysis: Calculate the percentage of GSK3β inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for β-catenin and Phospho-GSK3β (Ser9)
This protocol outlines the steps to assess the cellular activity of GSK3 inhibitors by measuring the levels of total β-catenin and the inhibitory phosphorylation of GSK3β at Serine 9.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound or other inhibitors at desired concentrations and for various time points. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control. Compare the levels of β-catenin and phospho-GSK3β (Ser9) in treated cells to the vehicle control. An increase in β-catenin and phospho-GSK3β (Ser9) levels indicates GSK3 inhibition.
Preparation of this compound Stock Solution
To ensure accurate and reproducible results, proper preparation of the this compound stock solution is crucial.
Procedure:
-
Solvent Selection: this compound is soluble in DMSO.[8]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in pure DMSO. For example, for 1 mg of this compound (MW: 429.55 g/mol ), add 232.8 µL of DMSO. Sonication and warming to 60°C may be required for complete dissolution.[8]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Conclusion
This compound presents a valuable tool for studying cellular processes regulated by GSK3, particularly mitophagy and neuroprotection. Its distinct non-ATP competitive mechanism offers an alternative approach to the more common ATP-competitive inhibitors like CHIR-99021 and SB-216763. This guide provides the necessary data and protocols to aid researchers in designing and replicating studies using this compound, thereby contributing to a deeper understanding of GSK3's role in health and disease.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal Procedures for Gsk3-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Gsk3-IN-3, a GSK-3 inhibitor and mitophagy inducer.
Hazard Profile and Safety Precautions
The toxicological properties of this compound have not been thoroughly investigated.[5] However, information on similar GSK-3 inhibitors suggests that it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[5] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 331963-27-0 | [2] |
| Molecular Formula | C24H35N3O4 | [2] |
| Molecular Weight | 429.55 g/mol | [2] |
| IC50 (GSK-3) | 3.01 μM | [1][2][3][4] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value denotes greater potency.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like all laboratory chemicals, must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Unused or Expired Product:
-
Solid Form: If the this compound is in its original solid form, it should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash. Place the container in a designated, properly labeled hazardous waste receptacle.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain. The waste container should be compatible with the solvent used.
-
-
Contaminated Materials:
-
All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be considered contaminated.
-
Collect these materials in a designated hazardous waste bag or container that is clearly labeled as "Hazardous Waste" and specifies the chemical contaminant.
-
-
Decontamination of Glassware and Equipment:
-
Thoroughly rinse any glassware or equipment that has been in contact with this compound with an appropriate solvent (e.g., ethanol or acetone), followed by a triple rinse with water.
-
Collect the initial solvent rinse as hazardous waste. Subsequent water rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
-
-
Waste Pickup:
-
Store all hazardous waste containers in a designated, secure area until they can be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Gsk3-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Gsk3-IN-3, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor and mitophagy inducer. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on guidelines for handling potent kinase inhibitors and investigational compounds is recommended. The following table summarizes the necessary personal protective equipment.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes of the compound in solution or contact with airborne powder. |
| Hand Protection | Two pairs of nitrile gloves (double-gloving). | Provides a barrier against skin contact. Double-gloving is a standard precaution when handling potentially hazardous compounds. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown when handling larger quantities or during procedures with a high risk of contamination. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powdered form of the compound to avoid inhalation. | Minimizes the risk of respiratory exposure to fine particles. |
Operational Plan: Handling this compound
Preparation and Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
